molecular formula C14H14O5S B3025850 MSA-2 CAS No. 129425-81-6

MSA-2

Katalognummer: B3025850
CAS-Nummer: 129425-81-6
Molekulargewicht: 294.32 g/mol
InChI-Schlüssel: APCLRHPWFCQIMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

MSA-2 is an agonist of stimulator of interferon genes (STING). It binds to wild-type and HAQ variant STING in a 3H-cGAMP filtration binding assay (EC50s = 2.48 and 1.72 μM, respectively) and induces secretion of IFN-β from THP-1 cells by 129% relative to induction by 2'3'-cGAMP when used at a concentration of 30 μM. This compound reduces tumor growth in an MC-38 syngeneic mouse model of colon carcinoma in a dose-dependent manner and induces tumor regression when administered intratumorally or subcutaneously at doses of 450 μg and 50 mg/kg, respectively. It also acts synergistically with an anti-PD-1 antibody in MC-38, CT26, B16/F10, and LL/2 syngeneic mouse models.>

Eigenschaften

IUPAC Name

4-(5,6-dimethoxy-1-benzothiophen-2-yl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5S/c1-18-10-5-8-6-13(9(15)3-4-14(16)17)20-12(8)7-11(10)19-2/h5-7H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCLRHPWFCQIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(S2)C(=O)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129425-81-6
Record name 4-(5,6-dimethoxy-1-benzothiophen-2-yl)-4-oxobutanoic acid
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Foundational & Exploratory

Merozoite Surface Antigen 2 (MSA-2/MSP-2): A Technical Guide for Malaria Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Merozoite Surface Antigen 2 (MSA-2), also known as Merozoite Surface Protein 2 (MSP-2), is a Glycosylphosphatidylinositol (GPI)-anchored protein abundant on the surface of the Plasmodium falciparum merozoite, the parasite stage responsible for invading red blood cells (RBCs).[1][2][3] Its surface accessibility and role in the parasite's life cycle have made it a significant focus of malaria research, particularly as a candidate for blood-stage vaccines.[2][4][5] This document provides a comprehensive technical overview of this compound, consolidating data on its structure, function, and the experimental methodologies used in its study. It is intended for researchers, scientists, and professionals involved in malaria drug and vaccine development.

Gene and Protein Structure

This compound is an intrinsically disordered protein, meaning it lacks a stable three-dimensional structure in solution.[1][3] However, it possesses distinct structural regions that are critical to its function and immunogenicity. The protein is characterized by conserved N- and C-terminal domains that flank a highly polymorphic central variable region.[1][6] This polymorphism is a key feature of this compound and is central to the parasite's ability to evade the host immune system.[7]

Genetic Polymorphism

The gene encoding this compound is located on chromosome 2 and exhibits significant allelic diversity within P. falciparum populations.[8][9] The central variable region contains tandem repeats that vary in number, length, and sequence, which forms the basis for classifying this compound alleles into two major families: 3D7/CAMP and FC27.[6][8][10] This high degree of polymorphism presents a challenge for vaccine development, as a vaccine based on a single allele may not be effective against all parasite strains.[7][11]

Domain Architecture

The general structure of this compound can be summarized as follows:

  • N-terminal Conserved Region: This domain is relatively conserved across different alleles.[6] Specific peptides from this region have been shown to bind to human erythrocytes, suggesting a role in invasion.[12]

  • Central Variable Region: This is the most polymorphic part of the protein, containing family-specific repeats.[2][6] It is a major target of the human immune response.

  • C-terminal Conserved Region: Like the N-terminus, this region is highly conserved and is followed by a GPI anchor that attaches the protein to the merozoite membrane.[1][13]

Quantitative Protein Data

Quantitative characteristics of this compound are summarized below. Note that the molecular weight can vary significantly between alleles due to the polymorphic repeat region.

PropertyValueAllele/StrainReference
Molecular Weight ~30-50 kDaGeneral[2][8][14]
GPI Anchor PresentAll[1][13]
Peptide 4044 Affinity (Kd) 72 nMCAMP/3D7[12]
Peptide 4053 Affinity (Kd) 49 nMFC27[12]

Function in Merozoite Biology

This compound is one of the most abundant proteins on the merozoite surface and is thought to be involved in the complex process of red blood cell invasion.[15][16] While its exact function is not fully elucidated, evidence points to its role in the initial attachment of the merozoite to the erythrocyte.[12]

Role in Erythrocyte Invasion

Studies using synthetic peptides corresponding to conserved regions of this compound have demonstrated direct binding to human erythrocytes.[12] Specifically, a peptide from the N-terminal conserved region (coded 4044) and another from the central variable region (coded 4053) showed high-affinity binding.[12] This binding is sensitive to neuraminidase and trypsin treatment of the erythrocytes, suggesting an interaction with specific sialic acid-containing glycoproteins on the RBC surface.[12]

Antibodies against this compound can inhibit merozoite invasion in vitro, further supporting its functional role in this essential process.[12] Interestingly, some studies have shown that bivalent antibodies (IgG and F(ab)'2) can cause merozoites to cross-link, leading to the multiple invasion of a single red blood cell, a phenomenon that may have implications for immune evasion.[14]

During invasion, this compound is carried into the newly formed parasitophorous vacuole but is rapidly degraded, unlike other surface proteins like MSP-4.[16]

This compound as a Vaccine Candidate

This compound has been a long-standing candidate for a blood-stage malaria vaccine.[4][17] The rationale is that antibodies targeting this protein could block merozoite invasion and thus reduce parasite multiplication and clinical symptoms.[2][5] Clinical trials have shown that vaccines based on this compound can induce functional antibodies.[11] However, the high degree of polymorphism is a major hurdle. Vaccine-induced immunity has been shown to be largely strain-specific, providing protection against parasites with the same this compound allele as the vaccine but not against others.[11]

Current strategies aim to overcome this by creating chimeric proteins that include conserved regions or by developing polyvalent vaccines containing multiple allelic forms.[11][18] Research has shown that vaccination can induce antibodies targeting the conserved C-terminal epitopes, which may provide broader, strain-transcending functional activity.[11]

Key Experimental Protocols

The study of this compound involves a range of molecular biology, immunological, and parasitological techniques. Below are outlines of common protocols.

Recombinant Protein Expression and Purification

The production of recombinant this compound is essential for immunological studies and vaccine development. A common method involves expressing the protein in E. coli.

  • Gene Amplification: The gene sequence for the desired this compound allele (e.g., 3D7 or FC27) is amplified from P. falciparum genomic DNA using PCR.[14]

  • Cloning: The amplified DNA is cloned into a bacterial expression vector, often one that adds a purification tag (e.g., Glutathione S-transferase (GST) or a hexa-histidine tag).[3][14]

  • Expression: The vector is transformed into a suitable E. coli strain. Protein expression is induced, typically using IPTG.

  • Lysis and Purification: Bacterial cells are harvested and lysed. The recombinant protein is then purified from the lysate using affinity chromatography corresponding to the tag (e.g., glutathione-sepharose for GST tags).

  • Quality Control: The purified protein is analyzed by SDS-PAGE and Western blot to confirm its size and identity.

In Vitro Parasite Growth Inhibition Assay

This assay is used to determine the functional activity of antibodies raised against this compound.

  • Parasite Culture: P. falciparum parasites are cultured in vitro in human erythrocytes.[19] Cultures are synchronized to the late trophozoite/early schizont stage.

  • Antibody Preparation: Test antibodies (e.g., purified IgG from immunized animals or humans) and control antibodies are prepared at various concentrations.[14]

  • Inhibition Setup: Synchronized parasites are mixed with fresh erythrocytes and the test/control antibodies. The final parasitemia is typically set to ~0.5%.

  • Incubation: The culture is incubated for one full cycle of parasite replication (~48 hours).

  • Quantification: After incubation, the final parasitemia is measured. This can be done by:

    • Microscopy: Giemsa-stained thin blood smears are prepared, and the number of infected RBCs per total RBCs is counted.[14]

    • [3H]-Hypoxanthine Incorporation: The incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, is measured as an indicator of parasite growth.[14]

    • Flow Cytometry: Staining parasite DNA with a fluorescent dye (e.g., SYBR Green I) allows for high-throughput quantification of parasitemia.

  • Analysis: The percentage of growth inhibition is calculated relative to the control wells.

Allelic Typing by Nested PCR

This method is used to determine the this compound allelic family (3D7 or FC27) present in a given parasite isolate, which is crucial for epidemiological studies.[20][21]

  • DNA Extraction: Genomic DNA is extracted from patient blood samples or cultured parasites.

  • Primary PCR: A first round of PCR is performed using primers that flank the polymorphic central region (block 3) of the msp-2 gene.

  • Secondary (Nested) PCR: Two separate secondary PCR reactions are performed on the product of the primary PCR. One reaction uses primers specific for the 3D7 family, and the other uses primers specific for the FC27 family.

  • Gel Electrophoresis: The products of the nested PCRs are analyzed by agarose gel electrophoresis. The presence and size of a band in the 3D7-specific or FC27-specific reaction indicate the allelic family present. Multiple bands can indicate a mixed-strain infection.[20]

Conclusion and Future Directions

This compound remains a protein of significant interest in the fight against malaria. Its abundance on the merozoite surface and its crucial role in erythrocyte invasion make it an attractive target for therapeutic intervention. While its extensive polymorphism has complicated its development as a universal vaccine, ongoing research into conserved epitopes and novel vaccine platforms continues to hold promise. A deeper understanding of its precise molecular interactions during invasion could unveil new targets for drugs designed to block this essential parasite process. Future work will likely focus on designing immunogens that can elicit broad, strain-transcending immunity and on further dissecting the protein's structural biology and interaction partners within the merozoite-erythrocyte interface.

References

Genetic Diversity of Merozoite Surface Antigen 2 (MSA-2) in Clinical Isolates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic diversity of Plasmodium falciparum merozoite surface antigen 2 (MSA-2), a key polymorphic marker and vaccine candidate. It details the molecular epidemiology of this compound, presents standardized protocols for its genotyping, and discusses the implications of its diversity for malaria research and control.

Introduction to Merozoite Surface Antigen 2 (this compound)

Plasmodium falciparum, the most virulent human malaria parasite, exhibits extensive genetic diversity, which poses a significant challenge to malaria control and elimination efforts. This diversity allows the parasite to evade the host immune system and develop resistance to antimalarial drugs. One of the most polymorphic antigens of P. falciparum is the merozoite surface antigen 2 (this compound), a glycoprotein expressed on the surface of the merozoite, the invasive stage of the parasite that infects red blood cells.

The gene encoding this compound, located on chromosome 2, is characterized by a central polymorphic region flanked by conserved N- and C-terminal domains. The central region's variability is the basis for classifying this compound alleles into two major families: FC27 and 3D7/IC.[1][2] This dimorphism arises from differences in the repetitive sequences within this central block. The extensive polymorphism of this compound makes it a valuable molecular marker for studying the population genetics of P. falciparum and for distinguishing between recrudescent and new infections in antimalarial drug efficacy trials.[3] Furthermore, as a surface-exposed protein, this compound is a target of the host immune response and has been considered a malaria vaccine candidate.[4]

Quantitative Analysis of this compound Genetic Diversity

The genetic diversity of this compound in clinical isolates is typically assessed by determining the frequency of the two main allelic families (FC27 and 3D7/IC) and the multiplicity of infection (MOI), which is the number of distinct parasite genotypes co-infecting a single individual. Below are tables summarizing data from various studies across different malaria-endemic regions.

Table 1: Allelic Frequencies of this compound (FC27 and 3D7/IC) in Clinical Isolates from Different Geographic Locations

Study Location Sample Size (n) FC27 Allele Frequency (%) 3D7/IC Allele Frequency (%) Mixed Infections (%) Reference
Wamena, Indonesia2696.284.684.6[1]
Northwest Ethiopia12697.610097.6[2][5]
Pawe, Northwest Ethiopia9211 (monoclonal)13 (monoclonal)74[4]
Southern Ethiopia4362.890.753.5[6]
Lagos, Nigeria59Not specifiedNot specified40.7[5]
Mfou, CameroonNot specifiedNot specifiedHigher prevalence>60[7]
Tibati, CameroonNot specifiedNot specifiedHigher prevalence>60[7]
Kisii County, Kenya246839476.8[7]
Chewaka district, EthiopiaNot specified26.115.980[8]

Table 2: Multiplicity of Infection (MOI) for this compound in Different Malarious Regions

Study Location Mean MOI Reference
Northwest Ethiopia3.46[2][5]
Pawe, Northwest Ethiopia2.8[4]
Southern Ethiopia1.56[6]
Mfou, Cameroon2.08[7]
Tibati, Cameroon1.80[7]
Kisii County, Kenya2.75[7]
Chewaka district, Ethiopia3.2[8]

Experimental Protocols for this compound Genotyping

The following section provides a detailed methodology for the genetic analysis of this compound from clinical samples, specifically dried blood spots (DBS).

DNA Extraction from Dried Blood Spots

A variety of methods can be employed for DNA extraction from DBS. The Chelex-100 method is widely used due to its simplicity and cost-effectiveness.

Materials:

  • Dried blood spots on filter paper

  • Sterile 1.5 ml microcentrifuge tubes

  • Sterile scalpel or puncher

  • Saponin solution (0.5% in sterile PBS)

  • Phosphate Buffered Saline (PBS), sterile

  • Chelex-100 resin (5% solution in sterile water)

  • Heating block or water bath

  • Microcentrifuge

Protocol:

  • Using a sterile scalpel or puncher, cut a small piece (approximately 3 mm diameter) of the dried blood spot and place it in a 1.5 ml microcentrifuge tube.

  • Add 1 ml of 0.5% saponin solution to the tube. Incubate at 4°C overnight to lyse the red blood cells.

  • The following day, centrifuge the tube at 10,000 x g for 2 minutes. Carefully discard the supernatant.

  • Wash the pellet by adding 1 ml of sterile PBS. Vortex briefly and centrifuge at 10,000 x g for 2 minutes. Discard the supernatant.

  • Add 100 µl of 5% Chelex-100 solution to the pellet.

  • Incubate the tube at 100°C for 8-10 minutes to lyse the cells and denature proteins.

  • Centrifuge at 10,000 x g for 2 minutes.

  • Carefully transfer the supernatant containing the DNA to a new sterile tube. Avoid disturbing the Chelex pellet.

  • The extracted DNA is now ready for PCR amplification. Store at -20°C for long-term use.

Nested PCR for this compound Genotyping

A nested PCR approach is employed to enhance the specificity and sensitivity of this compound amplification.[3] This involves an initial PCR (Nest 1) that amplifies a larger fragment of the this compound gene, followed by a second PCR (Nest 2) using the product of the first reaction as a template to amplify the polymorphic central region with family-specific primers.

Primers for Nested PCR:

Primer Name Sequence (5' - 3') PCR Stage
MSA2-N1-F ATGAAGGTAATTAAAACATTATCTNest 1 (Forward)
MSA2-N1-R CATTATGCTGCACATTTGTATTTGNest 1 (Reverse)
MSA2-FC27-F GCAAAAGGTGGAGGTTCTTTAGATNest 2 (Forward - FC27)
MSA2-FC27-R CATTATGCTGCACATTTGTATTTGNest 2 (Reverse - FC27)
MSA2-3D7-F GCAAAAGGTGGTGCTTCTTTATTANest 2 (Forward - 3D7/IC)
MSA2-3D7-R CATTATGCTGCACATTTGTATTTGNest 2 (Reverse - 3D7/IC)

Nest 1 PCR Reaction (20 µl):

  • 5X PCR Buffer: 4 µl

  • dNTPs (10 mM): 0.4 µl

  • MSA2-N1-F (10 µM): 0.4 µl

  • MSA2-N1-R (10 µM): 0.4 µl

  • Taq DNA Polymerase (5 U/µl): 0.1 µl

  • Template DNA: 2 µl

  • Nuclease-free water: 12.7 µl

Nest 1 PCR Cycling Conditions:

  • Initial denaturation: 95°C for 5 minutes

  • 25-30 cycles of:

    • Denaturation: 95°C for 1 minute

    • Annealing: 58°C for 2 minutes

    • Extension: 72°C for 2 minutes

  • Final extension: 72°C for 5 minutes

Nest 2 PCR Reactions (2 separate reactions for FC27 and 3D7/IC families):

  • 5X PCR Buffer: 4 µl

  • dNTPs (10 mM): 0.4 µl

  • Family-specific Forward Primer (10 µM): 0.4 µl

  • Family-specific Reverse Primer (10 µM): 0.4 µl

  • Taq DNA Polymerase (5 U/µl): 0.1 µl

  • Nest 1 PCR product (diluted 1:50): 1 µl

  • Nuclease-free water: 13.7 µl

Nest 2 PCR Cycling Conditions:

  • Initial denaturation: 95°C for 5 minutes

  • 30 cycles of:

    • Denaturation: 95°C for 1 minute

    • Annealing: 61°C for 2 minutes

    • Extension: 72°C for 2 minutes

  • Final extension: 72°C for 5 minutes

Analysis of PCR Products

3.3.1. Agarose Gel Electrophoresis

This method is used to visualize the amplified PCR products and determine their approximate size.

Materials:

  • Agarose

  • 1X TAE or TBE buffer

  • DNA loading dye (6X)

  • Ethidium bromide or other DNA stain

  • DNA ladder (e.g., 100 bp ladder)

  • Gel electrophoresis tank and power supply

  • UV transilluminator

Protocol:

  • Prepare a 2-3% agarose gel in 1X TAE or TBE buffer. The higher percentage gel provides better resolution for smaller DNA fragments.

  • Add ethidium bromide to the molten agarose or stain the gel after electrophoresis.

  • Pour the gel into a casting tray with a comb and allow it to solidify.

  • Place the gel in the electrophoresis tank and fill it with 1X running buffer to cover the gel.

  • Mix 5 µl of each Nest 2 PCR product with 1 µl of 6X loading dye.

  • Load the samples and a DNA ladder into the wells of the gel.

  • Run the gel at 100-120 volts for 30-45 minutes.

  • Visualize the DNA bands under a UV transilluminator. The size of the fragments can be estimated by comparing them to the DNA ladder.

3.3.2. Capillary Electrophoresis

For higher resolution and more accurate sizing of the PCR fragments, capillary electrophoresis is the preferred method.[2][4]

Protocol Overview:

  • For capillary electrophoresis, the Nest 2 forward primers are typically labeled with a fluorescent dye (e.g., 6-FAM for FC27 and HEX for 3D7/IC).

  • The fluorescently labeled Nest 2 PCR products are diluted (e.g., 1:50 in sterile water).

  • 1 µl of the diluted product is mixed with a size standard (e.g., GeneScan 1200 LIZ) and Hi-Di formamide.

  • The samples are denatured at 95°C for 5 minutes and then placed on ice.

  • Fragment analysis is performed on an automated DNA sequencer.

  • The data is analyzed using specialized software to determine the precise size of the alleles.

Visualizing the Workflow and Gene Structure

The following diagrams, created using the DOT language, illustrate the experimental workflow for this compound genotyping and the schematic structure of the this compound gene.

MSA2_Genotyping_Workflow cluster_sample_prep Sample Preparation cluster_pcr PCR Amplification cluster_analysis Fragment Analysis Sample Clinical Sample (Dried Blood Spot) DNA_Extraction DNA Extraction (Chelex Method) Sample->DNA_Extraction Template_DNA Template DNA DNA_Extraction->Template_DNA Nest1_PCR Nest 1 PCR (Outer Primers) Template_DNA->Nest1_PCR Nest2_PCR Nest 2 PCR (Family-Specific Primers) Nest1_PCR->Nest2_PCR PCR_Product Amplified PCR Product Nest2_PCR->PCR_Product Gel_Electrophoresis Agarose Gel Electrophoresis PCR_Product->Gel_Electrophoresis Capillary_Electrophoresis Capillary Electrophoresis PCR_Product->Capillary_Electrophoresis Data_Analysis Data Analysis (Allele Sizing & MOI) Gel_Electrophoresis->Data_Analysis Capillary_Electrophoresis->Data_Analysis

Caption: Experimental workflow for this compound genotyping of P. falciparum.

MSA2_Gene_Structure cluster_gene Merozoite Surface Antigen 2 (this compound) Gene cluster_variable Polymorphic Central Region Conserved_N Conserved N-terminus FC27 FC27 Family (Repeats) or_node OR IC3D7 3D7/IC Family (Repeats) Conserved_C Conserved C-terminus

Caption: Schematic structure of the P. falciparum this compound gene.

Implications for Malaria Research and Vaccine Development

The extensive genetic diversity of this compound has several important implications for malaria research and the development of control strategies.

  • Population Genetics and Transmission Dynamics: Genotyping this compound provides valuable insights into the genetic structure of parasite populations. High genetic diversity and MOI are often associated with high malaria transmission intensity.[2][5] Monitoring these parameters can help assess the impact of malaria control interventions.

  • Antimalarial Drug Efficacy Trials: In drug efficacy studies, it is crucial to distinguish between a recrudescent infection (treatment failure) and a new infection. Comparing the this compound genotypes before and after treatment allows researchers to make this distinction accurately, which is essential for evaluating the effectiveness of antimalarial drugs.[3]

  • Immune Evasion and Vaccine Development: The polymorphism in this compound is thought to be driven by immune pressure, allowing the parasite to evade the host's immune response. This diversity presents a significant challenge for vaccine development, as a vaccine based on a single this compound allele may not be effective against a wide range of parasite strains. A successful this compound-based vaccine would likely need to target conserved regions of the protein or be a multi-allele formulation.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Role of MSA-2 Conserved and Variable Regions in Merozoite Invasion

Abstract

Merozoite Surface Antigen-2 (this compound), also known as Merozoite Surface Protein-2 (MSP-2), is an abundant, intrinsically unstructured, GPI-anchored protein on the surface of Plasmodium falciparum merozoites. It is a prominent vaccine candidate due to its immunogenicity and role in erythrocyte invasion. This technical guide provides a detailed examination of the distinct functions of the conserved and variable regions of this compound during the invasion process. We consolidate quantitative data on binding affinities and invasion inhibition, present detailed protocols for key experimental assays, and provide visual diagrams of molecular interactions and experimental workflows to support ongoing research and therapeutic development.

Introduction to Merozoite Surface Antigen-2 (this compound)

The blood stage of Plasmodium falciparum infection is responsible for the clinical manifestations of malaria. This stage is characterized by the cyclical invasion of red blood cells (RBCs) by merozoites, a process mediated by a suite of surface proteins. Among these, Merozoite Surface Antigen-2 (this compound) is a key protein of interest.

This compound is a highly polymorphic, intrinsically unstructured protein of approximately 30 kDa.[1] It is anchored to the merozoite plasma membrane by a C-terminal glycosylphosphatidylinositol (GPI) moiety.[1] The protein's structure is defined by highly conserved N- and C-terminal domains that flank a central variable region.[1][2] This variable region contains tandemly arrayed repetitive sequences that give rise to two main allelic families: 3D7-like and FC27-like.[2][3][4] This significant polymorphism is believed to be a primary mechanism for evading the host immune system.[5] Despite this variability, antibodies raised against this compound have been shown to inhibit merozoite invasion in vitro, underscoring its potential as a vaccine component.[6]

Molecular Structure of this compound

The architecture of this compound can be segmented into three principal domains:

  • N-Terminal Conserved Region: This domain is highly conserved across different parasite isolates and is implicated in direct interactions with the erythrocyte surface.[6]

  • Central Variable Region: This domain is characterized by extensive sequence and size polymorphism due to varying numbers and sequences of repeats.[2] This diversity forms the basis of the two major allelic families (3D7 and FC27).[3][4]

  • C-Terminal Conserved Region: This domain is also highly conserved and contains the signal for the GPI anchor attachment.[2][7]

MSA2_Structure cluster_MSA2 General Structure of Merozoite Surface Antigen-2 (this compound) MSA2 N-terminal Conserved Region Central Variable Region (Allelic Family Defining Repeats) C-terminal Conserved Region GPI Anchor

Caption: A schematic diagram of the this compound protein's domain organization.

Functional Roles of this compound Regions in Invasion

Conserved Regions: Anchors for Attachment

The conserved N- and C-terminal regions are critical for the initial stages of erythrocyte invasion. The N-terminal region, in particular, appears to be directly involved in binding to the RBC surface. Studies using synthetic peptides have identified sequences within the N-terminal conserved domain that bind specifically and with high affinity to human erythrocytes.[6] This interaction is considered a key step in the primary attachment of the merozoite to the host cell.[4] While the precise role of the C-terminal conserved region is less defined, it is thought to be involved in forming protein complexes with other merozoite surface proteins, stabilizing the invasion machinery. Antibodies targeting epitopes in the conserved regions have been shown to protect against parasite challenge in animal models, highlighting their functional importance.[8]

Variable Region: Immune Evasion and Binding Contribution

The primary role attributed to the central variable region is immune evasion. Its high polymorphism allows the parasite to present a moving target to the host's adaptive immune system.[5] However, this region is not functionally inert in the invasion process. Research has demonstrated that a peptide derived from the central variable region can also bind to erythrocytes with high affinity.[6] This suggests that while the conserved regions may provide the primary, stable attachment points, the variable region may contribute to the overall avidity of the merozoite-RBC interaction.[6]

Quantitative Data Summary

The following table summarizes key quantitative findings from studies investigating the binding and inhibitory activities of different this compound regions.

This compound Component Studied Binding Target Binding Affinity (KD) Invasion Inhibition (%) Comments
Peptide from N-terminal Conserved RegionHuman Erythrocytes72 nMUp to 95% (peptide only)Binding is affected by neuraminidase and trypsin treatment of RBCs.[6]
Peptide from Central Variable RegionHuman Erythrocytes49 nMUp to 95% (peptide only)Binding also affected by neuraminidase and trypsin treatment.[6]
Anti-MSA-2 IgG / F(ab)'23D7 MerozoitesNot ApplicableNot significantBivalent antibodies were found to promote multiple invasions of a single RBC.[9]
Anti-MSA-2 F(ab)3D7 MerozoitesNot ApplicableNot significantMonovalent antibody fragments did not promote multiple invasions.[9]

Key Experimental Protocols

Reproducible and standardized methodologies are essential for studying merozoite surface proteins. Below are detailed protocols for core experiments.

Recombinant Protein Expression and Purification

This workflow is used to produce specific regions of this compound for immunization, binding assays, or structural studies.

Protein_Expression_Workflow cluster_workflow gene_synthesis 1. Gene Synthesis Synthesize DNA for target this compound domain (e.g., N-terminus). cloning 2. Cloning Insert gene into expression vector (e.g., pGEX, pET) with a purification tag (e.g., GST, His). gene_synthesis->cloning transformation 3. Transformation Transform vector into expression host (e.g., E. coli BL21(DE3)). cloning->transformation expression 4. Protein Expression Induce expression with IPTG and grow culture. transformation->expression lysis 5. Cell Lysis Harvest cells and lyse via sonication or chemical methods. expression->lysis purification 6. Affinity Purification Purify tagged protein from lysate using chromatography (e.g., Ni-NTA for His-tag). lysis->purification verification 7. Verification Confirm protein size and purity using SDS-PAGE and identity by Western Blot. purification->verification

Caption: Standard workflow for expressing and purifying recombinant this compound domains.

  • Cloning: The gene sequence for the desired this compound domain is cloned into an expression vector like pGEX-3X.[9]

  • Expression: The vector is transformed into E. coli, and protein expression is induced.

  • Purification: The fusion protein (e.g., GST-MSA2) is purified from bacterial lysate using affinity chromatography.[9]

  • Verification: Purity and identity are confirmed by SDS-PAGE and Western blot using specific antibodies.[9]

Merozoite Invasion Inhibition Assay

This assay is the gold standard for assessing the functional activity of antibodies or compounds that target merozoite invasion.

GIA_Workflow cluster_gia sync 1. Parasite Synchronization Culture P. falciparum and synchronize to obtain late-stage schizonts. setup 2. Assay Setup Co-culture schizonts with fresh RBCs in the presence of test antibodies (or peptides) and controls. sync->setup incubation 3. Incubation Incubate for one life cycle (~40-48h) to allow rupture and invasion. setup->incubation quantify 4. Quantify Parasitemia Measure new ring-stage parasites via microscopy (Giemsa stain) or flow cytometry ([3H]-hypoxanthine or DNA dyes). incubation->quantify calculate 5. Calculate Inhibition % Inhibition = [1 - (Parasitemia_test / Parasitemia_control)] * 100 quantify->calculate

Caption: Workflow for measuring the inhibition of merozoite invasion in vitro.

  • Parasite Preparation: P. falciparum cultures are synchronized to yield a high concentration of mature schizonts.[10]

  • Invasion: Purified schizonts are mixed with fresh erythrocytes in the presence of test antibodies (e.g., purified IgG) or a control (e.g., non-immune IgG).[9][11]

  • Quantification: After 40-48 hours, the culture is analyzed to count the number of newly formed ring-stage parasites. This can be done by microscopic counting of Giemsa-stained smears or by flow cytometry using DNA dyes.[9][11]

  • Analysis: The parasitemia in the test wells is compared to the control wells to calculate the percentage of invasion inhibition.

Proposed Interaction and Signaling Pathway

While the precise signaling cascades initiated by this compound binding are not fully elucidated, a hypothetical model can be constructed based on current evidence. The binding of this compound, likely in concert with other MSPs, initiates a series of events leading to invasion.

Caption: Hypothetical pathway of this compound's role from attachment to invasion.

During invasion, many merozoite surface proteins are cleaved and shed, but this compound is carried into the newly invaded RBC without detectable processing.[11][12][13] It is then rapidly degraded within minutes after invasion is complete, suggesting its function is confined to the invasion process itself, rather than intraerythrocytic development.[11][12][13]

Conclusion and Future Directions

This compound is a multifunctional protein whose conserved and variable regions play distinct but complementary roles in erythrocyte invasion. The conserved N-terminus is a key mediator of high-affinity binding to the RBC surface, making it a prime target for a broadly protective vaccine. The variable region, while central to immune evasion, also contributes to the binding process.

Future research should prioritize:

  • Receptor Identification: Unambiguously identifying the specific erythrocyte receptor(s) for both the conserved and variable regions of this compound.

  • Structural Biology: Determining the high-resolution structure of this compound in complex with its binding partners on both the merozoite and erythrocyte surfaces.

  • Signaling Pathway Elucidation: Investigating the downstream signaling events in the merozoite that are triggered upon this compound engagement with the RBC, such as the cGMP and calcium pathways that are critical for invasion.[14]

  • Vaccine Design: Developing immunogens that focus the immune response on the functional, conserved epitopes to overcome the challenge of allelic polymorphism and elicit broadly neutralizing antibodies.

A comprehensive understanding of the molecular interplay governed by this compound will be instrumental in designing the next generation of highly effective malaria vaccines and therapeutics.

References

Immunological Properties of Plasmodium falciparum Merozoite Surface Antigen-2 (MSA-2): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merozoite Surface Antigen-2 (MSA-2), a key protein on the surface of the Plasmodium falciparum merozoite, is a prominent target of the human immune response and a significant candidate for a malaria vaccine. This technical guide provides a comprehensive overview of the immunological properties of this compound, detailing the humoral and cellular immune responses it elicits, its extensive antigenic diversity, and the implications for vaccine development. We present a synthesis of quantitative data from key studies, detailed experimental methodologies, and visual representations of associated biological pathways and experimental workflows to serve as a critical resource for researchers in the field.

Introduction

Plasmodium falciparum malaria remains a major global health challenge, and the development of a highly effective vaccine is a critical goal. The asexual blood stage of the parasite's life cycle is responsible for the clinical manifestations of the disease, making merozoite surface proteins prime targets for vaccine-induced immunity. Merozoite Surface Antigen-2 (this compound) is an abundant, GPI-anchored protein that plays a role in the parasite's invasion of erythrocytes. Its immunogenicity and the association of naturally acquired antibodies against it with protection from clinical malaria have positioned it as a leading vaccine candidate. However, the remarkable antigenic diversity of this compound presents a significant hurdle to the development of a broadly protective vaccine. This guide delves into the core immunological characteristics of this compound to provide a deeper understanding for ongoing research and development efforts.

Humoral Immune Response to this compound

Naturally acquired immunity to P. falciparum is associated with the production of antibodies against various merozoite antigens, including this compound. The antibody response to this compound is predominantly of the cytophilic IgG3 subclass, which is effective at fixing complement and opsonizing merozoites for phagocytosis[1].

Antibody Specificity and Cross-Reactivity

Antibodies generated through natural infection are primarily directed against the highly polymorphic central variable region of the this compound protein. The conserved N- and C-terminal regions are poorly immunogenic in the context of natural exposure[1]. This results in an antibody response that is largely allele-family specific, with limited cross-reactivity between the two major dimorphic families of this compound: the 3D7/CAMP family and the FC27 family[1]. In contrast, studies on vaccine-induced immunity have shown that it is possible to generate antibodies that target the conserved C-terminal region, leading to functional, cross-reactive antibodies capable of opsonizing multiple parasite strains.

Quantitative Antibody Responses

The magnitude of the antibody response to this compound varies with the intensity of malaria transmission and an individual's exposure history. Below is a summary of representative data on antibody levels against the two major this compound allelic families.

Study CohortAntigenAntibody Titer (Geometric Mean Titer ± SD)Reference
Vaccinated Adults (Day 112 post-vaccination)MSP2-3D71,259 (95% CI: 745-2,128)[1]
Vaccinated Adults (Day 112 post-vaccination)MSP2-FC271,585 (95% CI: 938-2,679)[1]
Malaria-exposed Children (1-4 years)MSP2-FC27GMT of IgG was not explicitly provided in the abstract.[2]

Cellular Immune Response to this compound

The cellular immune response, particularly the role of T cells, is crucial for orchestrating a protective immune response against blood-stage malaria. While much of the research has focused on the humoral response to this compound, T-cell responses are essential for providing help to B cells for antibody production and for direct cytotoxic effects.

T-cell Proliferation and Cytokine Production

Studies on the cellular response to general P. falciparum antigens have shown that both CD4+ and CD8+ T cells are activated during infection. In vitro, peripheral blood mononuclear cells (PBMCs) from malaria-exposed individuals proliferate and produce cytokines upon stimulation with parasite antigens. The cytokine profile is a key determinant of the type of immune response, with a balance between pro-inflammatory (e.g., IFN-γ) and anti-inflammatory (e.g., IL-4, IL-10) cytokines being critical. While specific data on this compound-induced cytokine profiles are limited, the general response to blood-stage parasites involves a mixed Th1/Th2 response. IFN-γ is associated with the control of parasite replication, while IL-4 is important for B-cell help and antibody production[3][4][5][6].

CytokineRole in Malaria Immunity
IFN-γ Key mediator of Th1 responses, activates macrophages, and is associated with parasite clearance. High levels can also contribute to pathology.
IL-4 Signature cytokine of Th2 responses, promotes B-cell proliferation and differentiation, and class switching to IgG and IgE.
IL-10 An anti-inflammatory cytokine that regulates and suppresses excessive pro-inflammatory responses, preventing immunopathology.
TNF-α A pro-inflammatory cytokine with a dual role; it contributes to parasite killing but is also implicated in the pathology of severe malaria.

Antigenic Diversity of this compound

The most significant challenge for the development of an this compound-based vaccine is its extensive genetic and antigenic diversity. The msp2 gene is highly polymorphic, particularly in its central repetitive region.

Allelic Families and Polymorphism

This compound alleles can be broadly categorized into two main families based on the sequences of their non-repetitive regions: the 3D7/CAMP family and the FC27 family. Within each family, there is considerable variation in the number and sequence of tandem repeats in the central region. This high degree of polymorphism is thought to be driven by immune pressure, allowing the parasite to evade host antibody responses.

Geographic Distribution of Alleles

The frequency of the 3D7 and FC27 allelic families varies geographically. Understanding this distribution is crucial for the design of a globally effective this compound-based vaccine.

RegionPredominant Allele FamilyAllele Frequency (3D7 / FC27)Reference
Ibadan, NigeriaFC273D7: 84.4%, FC27: 87.5%[7]
Awka, Nigeria3D73D7: 93.55%, FC27: Not specified as a percentage of total, but present.[8]
Bobo-Dioulasso, Burkina Faso3D73D7: 93.1%, FC27: 41.3%[9]
Khyber Pakhtunkhwa, PakistanNearly Equal3D7: 67.16%, FC27: 70.14%[10]
Mlimba, Tanzania3D73D7: 74.3%, FC27: 61.4%[11]

This compound as a Vaccine Candidate

The high immunogenicity of this compound and the association of naturally acquired antibodies with protection make it an attractive vaccine candidate. The primary challenge is to overcome the strain-specific nature of the immune response.

Vaccine Formulations and Immunogenicity

Various vaccine formulations incorporating this compound have been tested in pre-clinical and clinical trials. These include recombinant proteins representing single or multiple alleles, often combined with potent adjuvants. The goal is to induce a broad and functional immune response that can recognize and neutralize a wide range of parasite strains. As mentioned, a key strategy is to focus the immune response on the conserved regions of the protein to elicit cross-reactive antibodies.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Antibodies

Objective: To quantify the levels of this compound specific antibodies in serum or plasma.

Materials:

  • Recombinant this compound protein (e.g., 3D7 and FC27 alleles)

  • 96-well ELISA plates

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., 5% non-fat milk in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Test sera/plasma and control sera (positive and negative)

  • HRP-conjugated secondary antibody (e.g., anti-human IgG)

  • TMB substrate

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure:

  • Coat ELISA plates with 100 µL/well of recombinant this compound protein (1-2 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Wash plates three times with wash buffer.

  • Block non-specific binding sites by adding 200 µL/well of blocking buffer and incubating for 2 hours at room temperature.

  • Wash plates three times.

  • Add 100 µL/well of diluted test and control sera and incubate for 2 hours at room temperature.

  • Wash plates five times.

  • Add 100 µL/well of HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Wash plates five times.

  • Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL/well of stop solution.

  • Read the absorbance at 450 nm.

Immunofluorescence Assay (IFA) for Merozoite Surface Staining

Objective: To visualize the binding of this compound specific antibodies to the surface of P. falciparum merozoites.

Materials:

  • Mature P. falciparum schizonts

  • Microscope slides

  • Acetone or methanol for fixation

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Test sera/plasma and control sera

  • Fluorescently-labeled secondary antibody (e.g., FITC-conjugated anti-human IgG)

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Prepare thin blood smears of mature schizonts and air dry.

  • Fix the smears with cold acetone or methanol for 10 minutes.

  • Wash slides with PBS.

  • Block with blocking buffer for 30 minutes.

  • Incubate with diluted test sera for 1 hour.

  • Wash slides three times with PBS.

  • Incubate with fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Wash slides three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Wash slides and mount with mounting medium.

  • Visualize under a fluorescence microscope.

T-cell Proliferation Assay

Objective: To measure the proliferation of this compound specific T cells in response to antigen stimulation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from blood

  • Complete RPMI-1640 medium

  • Recombinant this compound protein or peptide pool

  • Positive control (e.g., PHA) and negative control (medium only)

  • ³H-thymidine or CFSE staining solution

  • 96-well round-bottom plates

  • Cell harvester and scintillation counter (for ³H-thymidine) or flow cytometer (for CFSE)

Procedure:

  • Isolate PBMCs from heparinized blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI medium.

  • Plate 2 x 10⁵ PBMCs per well in a 96-well plate.

  • Add this compound antigen (e.g., 10 µg/mL), positive control, or medium only to the wells.

  • Incubate for 5-6 days at 37°C in a 5% CO₂ incubator.

  • For ³H-thymidine incorporation: Pulse each well with 1 µCi of ³H-thymidine 18 hours before harvesting. Harvest cells onto filter mats and measure radioactivity using a scintillation counter.

  • For CFSE dilution: Stain PBMCs with CFSE before plating. After incubation, harvest cells and analyze CFSE fluorescence by flow cytometry.

Signaling Pathways and Experimental Workflows

Putative Signaling Pathways in Response to this compound

While the specific receptor for this compound on immune cells has not been definitively identified, as a merozoite surface protein, it is likely to engage with receptors on innate immune cells, such as Toll-like receptors (TLRs), and with the B-cell receptor (BCR) on B cells.

Innate Immune Cell Activation: P. falciparum components, such as GPI anchors and parasitic DNA, are known to activate TLRs, leading to a pro-inflammatory response. It is plausible that this compound, or complexes containing it, could engage TLR2 or TLR4, triggering a MyD88-dependent signaling cascade that results in the activation of NF-κB and the production of inflammatory cytokines.

TLR_Signaling MSA2 This compound TLR TLR2/TLR4 MSA2->TLR Interaction MyD88 MyD88 TLR->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription

Putative TLR signaling pathway activated by this compound.

B-cell Activation: The B-cell receptor (BCR) recognizes native this compound on the merozoite surface. This interaction, along with T-cell help, initiates a signaling cascade involving Src-family kinases (Lyn, Fyn, Blk) and Syk, leading to the activation of downstream pathways that result in B-cell proliferation, differentiation, and antibody production.

BCR_Signaling MSA2 This compound BCR BCR MSA2->BCR Binding Src_kinases Lyn, Fyn, Blk BCR->Src_kinases Activation Syk Syk Src_kinases->Syk Phosphorylation Signalosome Signalosome (BLNK, BTK, PLCγ2) Syk->Signalosome Downstream Downstream Pathways (NF-κB, MAPK, PI3K) Signalosome->Downstream Response Proliferation, Differentiation, Antibody Production Downstream->Response

BCR signaling cascade initiated by this compound binding.

Experimental Workflow for Immunogenicity Assessment

The assessment of the immunogenicity of an this compound-based vaccine candidate involves a multi-step process, from initial immunization to the detailed characterization of the immune response.

Immunogenicity_Workflow cluster_preclinical Pre-clinical Phase cluster_humoral Humoral Response Assessment cluster_cellular Cellular Response Assessment Immunization Immunization of animal models (e.g., mice, rabbits) with This compound vaccine formulation Serum_Collection Serum collection at different time points Immunization->Serum_Collection Splenocyte_Isolation Splenocyte isolation Immunization->Splenocyte_Isolation ELISA ELISA for antibody titers (IgG, IgG subclasses) Serum_Collection->ELISA IFA IFA for merozoite surface recognition Serum_Collection->IFA GIA Growth Inhibition Assay (GIA) to assess functional activity Serum_Collection->GIA Proliferation T-cell proliferation assay Splenocyte_Isolation->Proliferation Cytokine_Assay Cytokine profiling (ELISA, ELISpot, Flow Cytometry) Splenocyte_Isolation->Cytokine_Assay

Workflow for assessing vaccine immunogenicity.

Conclusion

P. falciparum this compound is a complex and highly immunogenic protein that plays a central role in the interplay between the malaria parasite and the human immune system. While naturally acquired immunity is often strain-specific due to the extensive polymorphism of this compound, vaccine strategies aimed at targeting conserved epitopes show promise for inducing broadly protective responses. A thorough understanding of the humoral and cellular immune responses to this compound, as detailed in this guide, is essential for the rational design and evaluation of next-generation malaria vaccines. Continued research into the specific immune mechanisms and signaling pathways involved in the response to this compound will be critical for overcoming the challenge of antigenic diversity and developing a truly effective vaccine against this devastating disease.

References

An In-depth Technical Guide on the Expression and Localization of Merozoite Surface Antigen 2 (MSA-2) During the Malaria Life Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merozoite Surface Antigen 2 (MSA-2), also known as Merozoite Surface Protein 2 (MSP-2), is a glycosylphosphatidylinositol (GPI)-anchored protein found on the surface of the merozoite stage of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its surface exposure and role in the crucial process of red blood cell invasion make it a significant target for both naturally acquired immunity and vaccine development efforts. This technical guide provides a comprehensive overview of the expression and localization of this compound throughout the parasite's complex life cycle, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Data Presentation: Quantitative Expression of this compound

The expression of this compound is tightly regulated throughout the P. falciparum life cycle, with peak expression occurring during the late stages of the asexual cycle. While precise absolute quantification of protein levels remains a challenge, relative expression data from transcriptomic and proteomic studies provide valuable insights.

Life Cycle StagemRNA Expression LevelProtein AbundancePrimary Localization
Asexual Stages
RingLow/Undetectable[1]Low/Undetectable-
TrophozoitePresent, increasing[1]Low, begins to accumulateEndoplasmic Reticulum/Golgi
SchizontHigh, peak expression[1]HighApical end of developing merozoites
MerozoitePresentHighEntire merozoite surface
Post-Invasion
Early Ring (post-invasion)DegradedRapidly degraded within 10 minutesInternalized within the new parasitophorous vacuole
Sexual Stages
Gametocytes (Stages I-III)Data not readily availableDetected in global proteomic studies[2][3]Data not readily available
Gametocytes (Stages IV-V)Detected in global transcriptomic studies[4]Detected in global proteomic studies[2][3]Data not readily available

Expression and Localization Throughout the Life Cycle

Asexual Intraerythrocytic Development

The expression of the this compound gene is initiated during the trophozoite stage of the asexual life cycle.[1] Messenger RNA (mRNA) levels steadily increase, reaching their peak during the transition from trophozoite to the schizont stage.[1] This transcriptional activity is followed by the translation of the this compound protein, which enters the parasite's secretory pathway.

Within the mature schizont, as individual merozoites begin to form, this compound is trafficked to the surface of these developing daughter cells. Immunofluorescence assays (IFA) reveal a punctate staining pattern in schizonts, consistent with its localization to the apical organelles and subsequent distribution across the entire merozoite surface.

Upon rupture of the schizont-infected red blood cell, the released merozoites have a dense coat of this compound on their surface. This protein is believed to play a role in the initial attachment of the merozoite to a new red blood cell. Following successful invasion, the entire this compound protein is carried into the newly formed parasitophorous vacuole along with the invading merozoite. However, it is then rapidly degraded, with studies showing a significant reduction in detectable protein within 10 minutes of invasion. This rapid turnover suggests that its primary function is confined to the invasion process itself.

Sexual Development (Gametocytogenesis)

The expression and localization of this compound during the sexual stages of the parasite's life cycle are less well-characterized. Global proteomic and transcriptomic analyses have detected the presence of this compound in mixed populations of gametocytes (Stages I-V).[2][3][4] However, stage-specific quantitative data and detailed localization studies for each of the five gametocyte stages are currently lacking. The presence of this compound in these stages suggests a potential role beyond red blood cell invasion, the specifics of which are yet to be elucidated.

Experimental Protocols

Immunofluorescence Assay (IFA) for this compound Localization

This protocol is adapted from established methods for P. falciparum and can be used to visualize the subcellular localization of this compound.

Materials:

  • P. falciparum culture at the desired life cycle stage (e.g., late-stage schizonts).

  • Phosphate-buffered saline (PBS).

  • Fixation solution: 4% paraformaldehyde in PBS.

  • Permeabilization solution: 0.1% Triton X-100 in PBS.

  • Blocking buffer: 3% Bovine Serum Albumin (BSA) in PBS.

  • Primary antibody: Rabbit anti-MSA-2 polyclonal antibody (diluted in blocking buffer).

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (diluted in blocking buffer).

  • Nuclear stain: 4',6-diamidino-2-phenylindole (DAPI).

  • Antifade mounting medium.

  • Microscope slides and coverslips.

Procedure:

  • Parasite Preparation: Synchronize P. falciparum culture to enrich for the desired stage. For schizonts, harvest when the majority of parasites are mature.

  • Fixation: Wash the infected red blood cells (iRBCs) with PBS. Resuspend the cell pellet in fixation solution and incubate for 30 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS. Resuspend in permeabilization solution and incubate for 10 minutes at room temperature.

  • Blocking: Wash the permeabilized cells with PBS. Resuspend in blocking buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Centrifuge the blocked cells and resuspend in the primary antibody solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Resuspend in the secondary antibody solution and incubate for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash the cells three times with PBS. Resuspend in PBS containing DAPI for 5 minutes. Wash once more with PBS. Resuspend the final cell pellet in a small volume of PBS and mount on a microscope slide with antifade mounting medium.

  • Microscopy: Visualize the slides using a fluorescence microscope with appropriate filters for DAPI (blue) and Alexa Fluor 488 (green).

Western Blotting for this compound Detection

This protocol allows for the detection and relative quantification of this compound protein in parasite lysates.

Materials:

  • P. falciparum culture at the desired life cycle stage.

  • Saponin solution (0.05% in PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • Running buffer and transfer buffer.

  • PVDF membrane.

  • Blocking buffer: 5% non-fat milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary antibody: Mouse anti-MSA-2 monoclonal antibody (diluted in blocking buffer).

  • Secondary antibody: HRP-conjugated goat anti-mouse IgG (diluted in blocking buffer).

  • Enhanced chemiluminescence (ECL) substrate.

  • X-ray film or digital imaging system.

Procedure:

  • Parasite Lysis: Harvest iRBCs and lyse the red blood cells with saponin solution to release the parasites. Wash the parasite pellet with PBS.

  • Protein Extraction: Resuspend the parasite pellet in lysis buffer and incubate on ice for 30 minutes. Centrifuge at high speed to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

  • SDS-PAGE: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes. Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane. Expose the membrane to X-ray film or a digital imager to detect the chemiluminescent signal.

Visualizations: Workflows and Pathways

MSA2_Expression_and_Localization_Workflow Workflow for this compound Expression and Localization Analysis cluster_Asexual_Cycle Asexual Cycle cluster_Sexual_Cycle Sexual Cycle cluster_Analysis Experimental Analysis Trophozoite Trophozoite Stage (this compound transcription begins) Schizont Schizont Stage (Peak this compound transcription and translation) Trophozoite->Schizont Maturation Gametocyte Gametocyte Stages (this compound expression detected) Trophozoite->Gametocyte Sexual Differentiation WesternBlot Western Blot (Expression) Trophozoite->WesternBlot MassSpec Mass Spectrometry (Quantitative Proteomics) Trophozoite->MassSpec Merozoite Free Merozoite (this compound on surface) Schizont->Merozoite Egress IFA Immunofluorescence Assay (Localization) Schizont->IFA Schizont->WesternBlot Schizont->MassSpec Merozoite->Trophozoite Invasion & Degradation Merozoite->IFA Merozoite->WesternBlot Merozoite->MassSpec Gametocyte->WesternBlot Gametocyte->MassSpec

Caption: Experimental workflow for analyzing this compound expression and localization.

MSA2_Trafficking_Pathway Putative Trafficking Pathway of this compound Ribosome Ribosome (Translation) ER Endoplasmic Reticulum (GPI anchor addition, folding) Ribosome->ER Co-translational translocation Golgi Golgi Apparatus (Sorting and packaging) ER->Golgi Vesicular transport Vesicles Transport Vesicles Golgi->Vesicles Budding MerozoiteSurface Merozoite Surface (Final destination) Vesicles->MerozoiteSurface Fusion

Caption: Putative secretory pathway for this compound trafficking to the merozoite surface.

Conclusion and Future Directions

Merozoite Surface Antigen 2 is a key protein in the life cycle of P. falciparum, with its expression and localization intricately linked to the parasite's invasive capacity. While significant progress has been made in understanding its role in the asexual cycle, further research is needed to elucidate its function, if any, in the sexual stages. Precise quantitative proteomics across all life cycle stages, including the distinct stages of gametocytogenesis, will be crucial for a complete understanding. Furthermore, the identification of this compound's interaction partners through techniques like co-immunoprecipitation will provide deeper insights into its function and the molecular machinery of merozoite invasion. A thorough understanding of the trafficking pathway that delivers this compound to the merozoite surface could also reveal novel targets for intervention. Continued investigation into these areas will be vital for the development of effective malaria vaccines and therapeutics targeting this important parasite antigen.

References

Natural Antibody Response to Merozoite Surface Antigen 2 (MSA-2) in Malaria-Exposed Populations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merozoite Surface Antigen 2 (MSA-2), a prominent GPI-anchored protein on the surface of Plasmodium falciparum merozoites, is a key target of the human immune response to malaria. Its role in the parasite's lifecycle and its immunogenicity have made it a significant candidate for vaccine development. However, the extensive polymorphism of this compound presents a considerable challenge. This technical guide provides an in-depth analysis of the natural antibody response to this compound in individuals residing in malaria-endemic regions, focusing on quantitative data, experimental methodologies, and the complex interplay of factors influencing immunity.

I. Antigenic Structure and Allelic Dimorphism of this compound

The this compound protein is characterized by conserved N- and C-terminal regions flanking a highly polymorphic central variable region. This central region contains repetitive sequences that differ in number, length, and sequence among different parasite isolates. Based on the non-repetitive sequences, this compound alleles are broadly categorized into two main families: the FC27 family and the 3D7/IC1 family.[1][2] This dimorphism is a critical factor in the nature of the antibody response, as immunity is often allele-specific.

II. Quantitative Analysis of the Natural Antibody Response to this compound

The following tables summarize key quantitative data from various studies on the antibody response to this compound in malaria-exposed populations.

Table 1: Seroprevalence of Anti-MSA-2 Antibodies in Malaria-Exposed Populations

PopulationAllelic FamilySeroprevalence (%)Study Reference
Karitiana Indians (Brazilian Amazon)FC27Variable, no clear age-dependent increase[2]
Karitiana Indians (Brazilian Amazon)IC1Variable, no clear age-dependent increase[2]
Individuals in a hyperendemic areaSerogroup A (related to 3D7/IC1)81[3]
Individuals in a hyperendemic areaSerogroup B (related to FC27)86[3]
Gambian Children (9-18 months)Dd2 (3D7/IC1 family)8-15 (IgG1)[4]
Gambian Children (18 months)ch150/9 (FC27 family)4 (IgG1)[4]

Table 2: Predominant IgG Subclass Response to this compound

PopulationAge GroupPredominant IgG SubclassKey FindingsStudy Reference
Hyperendemic African/Papua New Guinean populationsAdultsIgG3Strong skewing towards IgG3.[2][3]
Karitiana Indians (hypoendemic)All agesNo clear subclass skewingDiffers from hyperendemic areas.[2]
Gambian ChildrenInfants/Young ChildrenIgG1Responses polarize towards IgG1 early in life.[4]
Gambian ChildrenOlder IndividualsIgG3Age-related shift from IgG1 to IgG3.[4]

Table 3: Longevity and Avidity of Anti-MSA-2 Antibodies

CharacteristicFindingImplicationStudy Reference
Antibody Longevity Antibodies to this compound are generally shorter-lived compared to other merozoite antigens.[5]May contribute to the need for continuous exposure to maintain immunity.[5][6][7]
Antibody decline is more rapid in younger children (<3 years) than in older children (>5 years).[5]Suggests the development of longer-lived plasma cells with age and repeated exposure.[5]
Antibody Avidity Antibody avidity to this compound shows negligible increase with age in hyperendemic areas.[8][9]Contrasts with some other merozoite antigens where avidity maturation is observed.[8][9]
High-avidity antibodies are acquired after a few infections in low transmission areas.[9]The nature of exposure influences the maturation of the antibody response.[9]

III. Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the antibody response to this compound. The following sections provide outlines for key experimental protocols.

A. Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-MSA-2 IgG

This protocol describes a standard indirect ELISA to quantify total IgG antibodies specific to this compound.

  • Antigen Coating:

    • Recombinantly express and purify full-length or specific domains (e.g., central variable region) of this compound allelic forms (e.g., FC27 and 3D7).

    • Coat 96-well microtiter plates with 1-5 µg/mL of recombinant this compound protein in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash plates three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash plates three times.

    • Add diluted plasma or serum samples (e.g., 1:100 to 1:1000 in blocking buffer) to the wells. Include positive and negative controls.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash plates three times.

    • Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-human IgG) at an optimized dilution.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash plates five times.

    • Add a suitable substrate (e.g., TMB for HRP).

    • Incubate in the dark until color develops.

    • Stop the reaction with a stop solution (e.g., 2M H₂SO₄).

    • Read the optical density (OD) at the appropriate wavelength (e.g., 450 nm for TMB).

B. Antibody Avidity ELISA

This protocol measures the binding strength of anti-MSA-2 antibodies using a chaotropic agent.

  • Follow the ELISA protocol as described above until the sample incubation step.

  • After incubation with plasma/serum, wash the plates three times.

  • Chaotropic Agent Incubation:

    • Add a chaotropic agent, such as ammonium thiocyanate (NH₄SCN), at a predetermined concentration (e.g., 1.0 M) to one set of duplicate wells.[4][10] Add wash buffer to the other set of wells (control).

    • Incubate for 15-30 minutes at room temperature.

  • Proceed with the secondary antibody and detection steps as in the standard ELISA protocol.

  • Calculation of Avidity Index (AI):

    • AI (%) = (OD with NH₄SCN / OD without NH₄SCN) x 100.

    • A higher AI indicates higher avidity antibodies.

C. In Vitro Growth Inhibition Assay (GIA)

This functional assay assesses the ability of anti-MSA-2 antibodies to inhibit parasite replication.

  • Parasite Culture:

    • Culture P. falciparum strains (e.g., 3D7 and a strain expressing an FC27-type this compound) in vitro in human erythrocytes.

    • Synchronize the parasite culture to the late trophozoite/early schizont stage.

  • Antibody Preparation:

    • Purify total IgG from test plasma or serum samples.

    • Prepare serial dilutions of the purified IgG.

  • Inhibition Assay:

    • In a 96-well plate, mix the synchronized parasite culture (at a starting parasitemia of ~0.2-0.5%) with the diluted test IgG, control non-immune IgG, and positive control immune IgG.[8]

    • Incubate the plate for one or two parasite life cycles (40-48 hours or 80-96 hours).[8]

  • Readout:

    • Determine the final parasitemia in each well using one of the following methods:

      • Microscopy: Giemsa-stained thin blood smears.

      • Flow Cytometry: Staining with a DNA-binding dye (e.g., ethidium bromide or SYBR Green I).

      • Biochemical Assays: Measuring parasite lactate dehydrogenase (pLDH) or histidine-rich protein 2 (HRP2).[8]

  • Calculation of Growth Inhibition:

    • Inhibition (%) = [1 - (Parasitemia with test IgG / Parasitemia with non-immune IgG)] x 100.

IV. Visualizations: Workflows and Signaling Pathways

A. Experimental Workflow for Characterizing Natural Antibody Response to this compound

Experimental_Workflow cluster_collection Sample Collection cluster_assays Immunological Assays cluster_analysis Data Analysis cluster_outcome Outcome Sample Plasma/Serum from Malaria-Exposed Individuals ELISA Anti-MSA-2 IgG ELISA (Allele-specific) Sample->ELISA Avidity Antibody Avidity ELISA Sample->Avidity GIA Growth Inhibition Assay (GIA) Sample->GIA Isotyping IgG Subclass ELISA Sample->Isotyping Quantification Quantification of Antibody Titers ELISA->Quantification AvidityIndex Calculation of Avidity Index Avidity->AvidityIndex Inhibition Determination of % Growth Inhibition GIA->Inhibition Subclass Analysis of IgG Subclass Distribution Isotyping->Subclass Correlation Correlation with Clinical Immunity Quantification->Correlation AvidityIndex->Correlation Inhibition->Correlation Subclass->Correlation Outcome Understanding of Natural Immunity to this compound Informing Vaccine Design Correlation->Outcome

Caption: Workflow for assessing the natural antibody response to this compound.

B. This compound Antigenic Structure and Antibody Response

MSA2_Antibody_Response cluster_MSA2 This compound Antigen Structure cluster_alleles Allelic Families cluster_response Antibody Response MSA2 N-terminal Conserved Central Variable Region C-terminal Conserved FC27 FC27 Family MSA2:f1->FC27 Polymorphism IC1 3D7/IC1 Family MSA2:f1->IC1 Polymorphism ConservedRegion Antibodies to Conserved Regions (Rarely Recognized) MSA2:f0->ConservedRegion MSA2:f2->ConservedRegion FamilySpecific Family-Specific Antibodies FC27->FamilySpecific VariantSpecific Variant-Specific Antibodies FC27->VariantSpecific IC1->FamilySpecific IC1->VariantSpecific

Caption: Structure of this compound and types of antibody responses.

V. Discussion and Future Directions

The natural antibody response to this compound is complex and multifaceted. While antibodies are readily generated in response to infection, their effectiveness is hampered by the extensive polymorphism of the antigen. The predominant response is directed towards the variable regions of the protein, leading to allele-specific immunity.[2][3] This poses a significant challenge for the development of a broadly protective this compound-based vaccine.

The age-dependent switch in the predominant IgG subclass from IgG1 in children to IgG3 in adults in hyperendemic areas suggests an evolution of the immune response with repeated exposure.[4] IgG3, being a highly cytophilic and complement-fixing antibody, is thought to be more effective in parasite clearance. The short-lived nature of anti-MSA-2 antibodies and the lack of significant avidity maturation in highly endemic settings further underscore the challenges in achieving long-lasting, high-affinity antibody responses.[5][8][9]

Future research should focus on:

  • Identifying conserved, protective epitopes: While the conserved regions of this compound are poorly immunogenic during natural infection, vaccine strategies could be designed to enhance their recognition.

  • Understanding the mechanisms of immune evasion: Investigating how this compound polymorphism allows the parasite to evade the host immune response is crucial.

  • Developing multi-allele vaccine constructs: A vaccine based on a single this compound allele is unlikely to provide broad protection. Chimeric proteins representing multiple allelic families could be a more effective approach.

  • Adjuvant selection: The choice of adjuvant in a vaccine formulation will be critical to drive a long-lasting, high-avidity IgG3 response.

References

Methodological & Application

Application Notes and Protocols for Assessing Merozoite Surface Protein 2 (MSP-2)-Specific Antibody Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merozoite Surface Protein 2 (MSP-2) is a key antigen of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. As a leading vaccine candidate, the accurate assessment of antibody responses to MSP-2 is critical for vaccine development and immunological studies. These application notes provide detailed protocols for the primary methods used to quantify and characterize MSP-2-specific antibodies, enabling researchers to evaluate immune responses elicited by natural infection or vaccination. The assays described herein cover the quantification of antibody titers, the biophysical characterization of antibody-antigen interactions, and the functional evaluation of antibody-mediated parasite inhibition.

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantification of MSP-2 Specific Antibodies

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and robust method for determining the presence and quantity of antibodies specific to MSP-2 in serum or plasma samples. This protocol outlines a standardized indirect ELISA procedure.

Experimental Protocol: Indirect ELISA

Materials:

  • Recombinant MSP-2 protein (e.g., 3D7 or FC27 allelic variants)

  • High-binding 96-well microtiter plates

  • Coating Buffer (50 mM Sodium Carbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, pH 7.4)

  • Blocking Buffer (PBS with 5% non-fat dry milk or 1% BSA)

  • Sample Diluent (PBS with 1% non-fat dry milk or 0.1% BSA)

  • Human serum or plasma samples (test samples and controls)

  • Positive and negative control sera

  • HRP-conjugated goat anti-human IgG secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop Solution (0.5 M H₂SO₄)[1]

  • Microplate reader

Procedure:

  • Antigen Coating:

    • Dilute recombinant MSP-2 protein to a final concentration of 1 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted antigen to each well of a 96-well plate.

    • Incubate the plate overnight at 4°C or for 2-3 hours at 37°C.

  • Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature or 37°C to block non-specific binding sites.

  • Sample Incubation:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of test sera, positive control, and negative control in Sample Diluent (e.g., starting at 1:100).

    • Add 100 µL of the diluted samples and controls to the appropriate wells.

    • Incubate for 1-2 hours at 37°C.

  • Secondary Antibody Incubation:

    • Wash the plate five times with Wash Buffer.

    • Dilute the HRP-conjugated goat anti-human IgG secondary antibody in Sample Diluent according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at 37°C.[1]

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.[1]

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well to stop the color development. The color will change from blue to yellow.[1]

  • Data Acquisition:

    • Read the optical density (OD) at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.[1]

Data Presentation: Representative ELISA Data
Sample IDDilutionOD at 450 nmAntibody Titer
Positive Control1:128001.25>1:12800
Negative Control1:1000.15<1:100
Test Sample 11:64001.89>1:12800
Test Sample 21:8000.981:800
Test Sample 31:1000.21<1:100

Antibody titer is defined as the reciprocal of the highest dilution giving an OD value above the cut-off (e.g., mean OD of negative controls + 3 standard deviations).

Experimental Workflow: ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Antibody Binding cluster_detection Signal Detection p1 Coat plate with recombinant MSP-2 antigen p2 Wash p1->p2 p3 Block non-specific sites p2->p3 r1 Add diluted serum samples and controls p3->r1 r2 Wash r1->r2 r3 Add HRP-conjugated secondary antibody r2->r3 r4 Wash r3->r4 d1 Add TMB substrate r4->d1 d2 Incubate for color development d1->d2 d3 Add Stop Solution d2->d3 d4 Read OD at 450 nm d3->d4

ELISA experimental workflow.

Surface Plasmon Resonance (SPR) for Antibody Affinity Measurement

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between an antibody and its antigen.[2][3] This protocol provides a general framework for assessing the affinity of anti-MSP-2 antibodies.

Experimental Protocol: SPR Analysis

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Recombinant MSP-2 protein

  • Purified anti-MSP-2 antibodies (or serum/plasma)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 1.5)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the recombinant MSP-2 protein (ligand) diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of the purified anti-MSP-2 antibody (analyte) over the ligand-immobilized surface at a constant flow rate.[4] Use a reference flow cell without the immobilized ligand to subtract non-specific binding.

    • Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.[4]

  • Surface Regeneration:

    • Inject the regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.[4]

  • Data Analysis:

    • The binding events are recorded in a sensorgram, which plots response units (RU) against time.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[5]

Data Presentation: Representative SPR Kinetic Data
Antibody Cloneka (1/Ms)kd (1/s)KD (nM)
mAb-A1.5 x 10⁵2.0 x 10⁻⁴1.3
mAb-B3.2 x 10⁵5.0 x 10⁻³15.6
Polyclonal IgG8.9 x 10⁴1.2 x 10⁻³13.5

Experimental Workflow: Surface Plasmon Resonance

SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Processing p1 Activate sensor chip surface p2 Immobilize MSP-2 antigen (ligand) p1->p2 p3 Deactivate remaining active sites p2->p3 b1 Inject anti-MSP-2 antibody (analyte) p3->b1 b2 Monitor association b1->b2 b3 Inject running buffer b2->b3 b4 Monitor dissociation b3->b4 a1 Regenerate chip surface b4->a1 a2 Repeat with different analyte concentrations a1->a2 a3 Fit sensorgram data to a binding model a2->a3 a4 Determine ka, kd, and KD a3->a4

Surface Plasmon Resonance workflow.

Plasmodium falciparum Growth Inhibition Assay (GIA)

The Growth Inhibition Assay (GIA) is a functional cell-based assay that measures the ability of antibodies to inhibit the growth and invasion of P. falciparum merozoites into red blood cells (RBCs) in vitro.[6] This is a key assay for assessing the potential protective efficacy of vaccine-induced antibodies.

Experimental Protocol: Growth Inhibition Assay

Materials:

  • Synchronized P. falciparum culture (ring stage)

  • Human O+ red blood cells (RBCs)

  • Complete parasite culture medium (e.g., RPMI-1640 with Albumax)

  • Test antibodies (purified IgG or heat-inactivated serum/plasma)

  • Non-immune control antibodies/serum

  • 96-well flat-bottom culture plates

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Incubator at 37°C

  • DNA-binding fluorescent dye (e.g., SYBR Green I or DAPI) or pLDH assay reagents

  • Fluorometer or plate reader

Procedure:

  • Assay Setup:

    • Prepare a parasite culture with highly synchronous ring-stage parasites at a starting parasitemia of ~0.5% and a final hematocrit of 2%.[6][7]

    • In a 96-well plate, add serial dilutions of the test antibodies and controls.

    • Add the parasite culture to each well. The final volume is typically 50-100 µL.

  • Incubation:

    • Place the plate in a modular incubation chamber, gas with the appropriate gas mixture, and incubate at 37°C for one parasite life cycle (~40-48 hours), until the parasites have matured to the late trophozoite/schizont stage.[7]

  • Quantification of Parasite Growth:

    • At the end of the incubation period, lyse the RBCs and stain the parasite DNA with a fluorescent dye like SYBR Green I.

    • Alternatively, measure parasite lactate dehydrogenase (pLDH) activity, which is an indicator of parasite viability.[8]

    • Read the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percent growth inhibition using the following formula:

      • % Inhibition = 100 x [1 - (Signaltest antibody - SignalRBCs only) / (Signalnon-immune control - SignalRBCs only)][7]

Data Presentation: Representative GIA Data
Antibody SampleConcentration (mg/mL)% Growth Inhibition
Non-immune IgG100
Anti-MSP-2 mAb-A165
Anti-MSP-2 mAb-A0.125
Immune Serum 11:5 dilution52
Immune Serum 21:5 dilution15

Logical Relationship: GIA Principle

GIA_Principle cluster_control Control (No specific antibody) cluster_test Test (With anti-MSP-2 antibody) c1 Merozoites released c2 Invade RBCs c1->c2 c3 Parasite growth c2->c3 High Signal\n(Fluorescence/pLDH) High Signal (Fluorescence/pLDH) c3->High Signal\n(Fluorescence/pLDH) t1 Merozoites released t2 Antibodies bind to MSP-2 t1->t2 t3 Invasion blocked t2->t3 t4 Parasite growth inhibited t3->t4 Low Signal\n(Fluorescence/pLDH) Low Signal (Fluorescence/pLDH) t4->Low Signal\n(Fluorescence/pLDH)

References

Application Notes and Protocols for the Development of MSA-2 Based Malaria Vaccine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merozoite Surface Antigen 2 (MSA-2), also known as Merozoite Surface Protein 2 (MSP-2), is a key antigen from Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Located on the surface of the merozoite, the stage of the parasite that invades red blood cells, this compound is a target of naturally acquired immunity, making it a promising candidate for a blood-stage subunit vaccine.[1][2] The development of an effective this compound vaccine hinges on optimizing its formulation to elicit a robust, protective, and long-lasting immune response. This requires careful selection of adjuvants and delivery systems that can enhance the immunogenicity of the recombinant this compound protein.[3][4]

Subunit vaccines, which contain only purified antigenic components of a pathogen, are generally safer than whole-organism vaccines but are often less immunogenic.[4] Therefore, adjuvants are critical components to potentiate the immune response.[4][5][6] The primary goals of this compound vaccine formulation are to increase antibody production, promote a balanced Th1/Th2 cellular response, and ensure the stability of the antigen.[7][8]

Section 1: this compound Vaccine Formulations and Immunogenicity Data

The selection of an appropriate adjuvant is a critical step in formulating an this compound vaccine. Various adjuvants have been evaluated in preclinical studies to enhance the immune response to recombinant this compound. These adjuvants can be broadly categorized as delivery systems (e.g., emulsions, mineral salts) and immunostimulators (e.g., TLR agonists).[4][6][9]

Key findings from comparative studies indicate that potent adjuvants can induce antibody responses at least tenfold greater than those obtained with Alhydrogel (alum), a commonly used reference standard.[3] Formulations with adjuvants like the water-in-oil emulsion Montanide ISA 720 and oil-in-water emulsions have demonstrated significant potential for clinical evaluation.[3][8]

Table 1: Comparison of Adjuvant Formulations for this compound Vaccines (Preclinical Data)

Formulation IDAntigenAdjuvant TypeAdjuvant NameKey Immunological OutcomeAnimal ModelReference
MSA2-A1Recombinant this compound (Allelic form 1)Water-in-Oil EmulsionMontanide ISA 720High IgG antibody titers; Selected for further trials.Mice, Rabbits, Sheep[3]
MSA2-A2Recombinant this compound (Allelic form 1)Oil-in-Water EmulsionSAF-1Potent antibody response, comparable to ISA 720.Mice, Rabbits, Sheep[3]
MSA2-A3Recombinant this compound (Allelic form 2)Mineral Salt (Reference)AlhydrogelLower potency, used as a reference standard.Mice, Rabbits, Sheep[3]
MSA2-A4Recombinant this compound (Allelic form 2)Liposomes + TLR4 AgonistLiposomes with Lipid APotent antibody response.Mice, Rabbits, Sheep[3]
FMP1-AS02AMSP-1 (42-kD fragment)Oil-in-Water Emulsion + ImmunostimulantsAS02A (Oil-in-water emulsion + MPL + QS21)Balanced Th1/Th2 response.Rhesus Monkeys, Humans[7]
FMP1-AS01BMSP-1 (42-kD fragment)Liposomes + ImmunostimulantsAS01B (Liposomes + MPL + QS21)Strong Th1 response.Humans[7]

Note: Data is synthesized from multiple preclinical studies. MSP-1 formulations are included for adjuvant comparison as they are also merozoite surface antigens and their adjuvant systems are relevant.

Section 2: Experimental Protocols

Protocol 1: Recombinant this compound Expression and Purification in E. coli

This protocol describes the expression of His-tagged recombinant this compound in E. coli and its subsequent purification using Immobilized Metal Affinity Chromatography (IMAC).

1. Gene Cloning and Transformation: 1.1. Synthesize the this compound gene sequence with codon optimization for E. coli expression. 1.2. Clone the this compound gene into an expression vector (e.g., pET series) containing an N-terminal or C-terminal Hexa-histidine (His6) tag. 1.3. Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). 1.4. Plate the transformed cells on LB agar with the appropriate antibiotic (e.g., ampicillin or kanamycin) and incubate overnight at 37°C.[10]

2. Protein Expression: 2.1. Inoculate a single colony into 10 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking (200 rpm).[10] 2.2. Use the overnight culture to inoculate 1 L of LB broth and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.5-0.6. 2.3. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[11] 2.4. Reduce the temperature to 18-25°C and continue to incubate for 16-20 hours to enhance protein solubility. 2.5. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

3. Cell Lysis: 3.1. Resuspend the cell pellet in 20-30 mL of ice-cold lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0) supplemented with a protease inhibitor cocktail. 3.2. Lyse the cells using sonication on ice or by passing them through a French press. 3.3. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the soluble His-tagged this compound protein.

4. Purification by IMAC: 4.1. Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column with lysis buffer. 4.2. Load the soluble lysate onto the column. 4.3. Wash the column with 10-15 column volumes of wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0) to remove non-specifically bound proteins. 4.4. Elute the His-tagged this compound protein with an elution buffer containing a higher concentration of imidazole (50 mM Tris-HCl, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0). 4.5. Collect fractions and analyze them by SDS-PAGE to check for purity. 4.6. Pool the pure fractions and dialyze against Phosphate Buffered Saline (PBS) at 4°C to remove imidazole. 4.7. Determine the protein concentration using a Bradford or BCA assay. Store the purified protein at -80°C.

Protocol 2: Vaccine Formulation with Montanide ISA 720 Adjuvant

This protocol describes the preparation of a water-in-oil emulsion formulation.

1. Materials: 1.1. Purified recombinant this compound protein in a suitable buffer (e.g., sterile PBS). 1.2. Montanide ISA 720 adjuvant (SEPPIC). 1.3. Sterile, pyrogen-free syringes and a coupling device.

2. Emulsification Procedure: 2.1. All components must be at room temperature before mixing. 2.2. Prepare the aqueous phase containing the this compound antigen. The final concentration of the antigen will depend on the desired dose per immunization. 2.3. The ratio of adjuvant (oil phase) to aqueous phase for Montanide ISA 720 is typically 70:30 (v/v).[8] 2.4. Draw the oil phase (7 parts) into one syringe and the aqueous phase (3 parts) into another syringe. 2.5. Connect the two syringes using a sterile coupling device. 2.6. Emulsify the mixture by repeatedly and rapidly passing the contents from one syringe to the other for at least 20-30 passes until a stable, white, viscous emulsion is formed. 2.7. To test for stability, drop a small amount of the emulsion into a beaker of cold water. A stable water-in-oil emulsion will hold its shape as a single droplet and will not disperse. 2.8. The vaccine formulation is now ready for immunization. Administer immediately or store at 4°C for a short period as recommended by the manufacturer. Do not freeze.

Protocol 3: Immunogenicity Assessment by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the measurement of this compound-specific antibody titers in serum from immunized animals.[12]

1. Plate Coating: 1.1. Dilute purified recombinant this compound protein to 1-2 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). 1.2. Add 100 µL of the diluted antigen to each well of a 96-well high-binding ELISA plate. 1.3. Incubate the plate overnight at 4°C.

2. Blocking: 2.1. Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBST). 2.2. Add 200 µL/well of blocking buffer (e.g., PBST with 5% non-fat milk or 1% BSA). 2.3. Incubate for 1-2 hours at room temperature.

3. Serum Incubation: 3.1. Wash the plate three times with wash buffer. 3.2. Prepare serial dilutions of the test sera (from immunized animals) and control sera (from placebo/adjuvant-only animals) in blocking buffer, starting from a 1:100 dilution. 3.3. Add 100 µL of each serum dilution to the appropriate wells. 3.4. Incubate for 2 hours at room temperature.

4. Secondary Antibody Incubation: 4.1. Wash the plate five times with wash buffer. 4.2. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer according to the manufacturer's instructions. 4.3. Incubate for 1 hour at room temperature.

5. Detection and Analysis: 5.1. Wash the plate five times with wash buffer. 5.2. Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate to each well. 5.3. Incubate in the dark for 15-30 minutes at room temperature. 5.4. Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4). 5.5. Read the absorbance at 450 nm using a microplate reader. 5.6. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a pre-determined cut-off (e.g., mean absorbance of control wells + 3 standard deviations).

Section 3: Visualized Workflows and Pathways

Experimental Workflow for this compound Vaccine Development

The diagram below outlines the key stages in the development and preclinical evaluation of an this compound based malaria vaccine.

G cluster_antigen Antigen Production cluster_formulation Vaccine Formulation cluster_preclinical Preclinical Evaluation A Gene Synthesis & Cloning B Recombinant Protein Expression (E. coli) A->B C Protein Purification (IMAC) B->C D Adjuvant Selection C->D E Antigen-Adjuvant Emulsification D->E F Animal Immunization (e.g., Mice) E->F G Serum Collection & Antibody Titer (ELISA) F->G H Challenge Study (Parasite Infection) F->H I Efficacy Assessment (Parasitemia) H->I

Caption: Workflow for this compound vaccine development and preclinical testing.

Adjuvant Signaling Pathway Activation

This diagram illustrates a simplified signaling pathway initiated by an adjuvant containing a Toll-like Receptor (TLR) agonist, leading to the activation of the adaptive immune response.

References

Application Notes and Protocols for Evaluating MSA-2 Vaccine Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Babesia bovis, an apicomplexan parasite transmitted by ticks, is a primary causative agent of bovine babesiosis, a disease inflicting significant economic losses on the global cattle industry.[1][2] Clinical signs include fever, anemia, lethargy, and in severe cases, high mortality rates.[3][4] The development of effective vaccines is a critical strategy for controlling this disease. Merozoite Surface Antigen 2 (MSA-2) is a protein expressed on the surface of the B. bovis merozoite, the invasive stage of the parasite that infects red blood cells.[5] Its surface location makes it a key target for the host's immune system and a promising candidate for subunit vaccine development.

Evaluating the efficacy of candidate vaccines like those based on this compound requires robust preclinical testing in relevant animal models. These studies are essential to determine immunogenicity, safety, and protective efficacy before advancing to large-scale field trials. Due to practical, ethical, and economic constraints, and the lack of dependable small animal models for B. bovis, cattle (Bos taurus and Bos indicus) remain the primary and most relevant model for such evaluations.[3]

These application notes provide a detailed overview and specific protocols for testing the efficacy of an this compound based vaccine against B. bovis in a bovine model, based on published research.

Principle of this compound Based Vaccination

The goal of an this compound vaccine is to induce a protective immune response that can control or prevent clinical disease upon subsequent infection with virulent B. bovis. An effective immune response against babesiosis involves both humoral and cellular immunity. Specifically, the vaccine should stimulate:

  • A strong humoral response: The production of high-titer neutralizing antibodies against this compound can block merozoites from invading red blood cells, thus limiting parasite replication.[6]

  • A robust cellular response: The activation of antigen-specific CD4+ T helper cells is crucial. A Th1-biased response, characterized by the production of interferon-gamma (IFN-γ), is considered essential for controlling the parasite.[3][6]

Experimental Workflow for Vaccine Efficacy Testing

The evaluation of a vaccine candidate follows a structured workflow, from initial immunization to post-challenge monitoring. This process is designed to systematically assess the immune response generated by the vaccine and its ability to confer protection against a virulent parasite challenge.

G cluster_pre_challenge Pre-Challenge Phase cluster_challenge Challenge Phase cluster_post_challenge Post-Challenge Phase start Animal Selection (e.g., B. taurus steers) acclimatize Acclimatization start->acclimatize grouping Group Assignment (Vaccine, Adjuvant Control, Untreated) acclimatize->grouping prime Primary Immunization (Day 0) grouping->prime boost Booster Immunization (e.g., Day 14) prime->boost sampling1 Immune Response Monitoring (Blood Sampling) boost->sampling1 challenge Virulent B. bovis Challenge (e.g., Day 28) sampling1->challenge monitoring Clinical & Parasitological Monitoring challenge->monitoring sampling2 Endpoint Data Collection monitoring->sampling2 analysis Data Analysis & Efficacy Determination sampling2->analysis

Caption: Overall experimental workflow for testing this compound vaccine efficacy in a cattle model.

Data Presentation: Summary of a Bovine Efficacy Study

The following tables summarize quantitative data from a representative study evaluating a combination of recombinant B. bovis proteins, including MSA-2c, in Bos taurus steers.[5]

Table 1: Experimental Design

Group No. of Animals Treatment Dosage & Adjuvant Immunization Schedule
I (Vaccine) 5 rMSA-1 + rMSA-2c + r12D3 50 µg of each protein in Montanide 75 Day 0 (Primary), Day 14 (Booster)
II (Adjuvant Control) 5 PBS Montanide 75 Day 0, Day 14

| III (Untreated Control) | 5 | None | None | N/A |

Table 2: Post-Immunization Antibody Response (Indirect Fluorescent Antibody Test)

Group Day 14 Post-Immunization Day 21 Post-Immunization Maximum Titer
I (Vaccine) 3 of 5 seroconverted 5 of 5 seroconverted 1:1600
II (Adjuvant Control) No seroconversion No seroconversion N/A

| III (Untreated Control) | No seroconversion | No seroconversion | N/A |

Table 3: Efficacy Parameters Following Virulent B. bovis Challenge

Group Prepatent Period (Days) Mean PCV Reduction (%) Fever (>41°C) Average Weight Change (kg)
I (Vaccine) 10 (Delayed) 29% Yes +9
II (Adjuvant Control) 8 26% Yes +7

| III (Untreated Control) | 7 | 31% | Yes | -4 |

PCV: Packed Cell Volume. A reduction indicates anemia.

Desired Immune Response Pathway

A successful this compound vaccine should ideally trigger a Th1-dominant immune response, which is critical for clearing intracellular protozoan parasites. This involves the activation of CD4+ T cells and the subsequent production of IFN-γ, leading to both enhanced antibody production and activation of parasiticidal effector cells.

G cluster_antigen_presentation Antigen Presentation cluster_t_cell_activation T-Cell Activation & Differentiation cluster_effector_functions Effector Functions vaccine This compound Vaccine apc Antigen Presenting Cell (e.g., Dendritic Cell) vaccine->apc Uptake & Processing th0 Naive CD4+ T-Cell apc->th0 MHC-II Presentation th1 Th1 Effector Cell th0->th1 Differentiation ifng IFN-γ Secretion th1->ifng bcell B-Cell th1->bcell Help ifng->apc Activation ab Neutralizing Antibodies bcell->ab Production parasite B. bovis Merozoite ab->parasite Opsonization & Neutralization

Caption: Desired Th1-mediated immune response pathway stimulated by an this compound vaccine.

Experimental Protocols

Protocol 1: Immunization of Cattle with Recombinant this compound

This protocol is based on the methodology for testing a combination vaccine including rMSA-2c in cattle.[5]

1.1. Animal Model and Housing

  • Species: Bos taurus or Bos indicus steers, 12-18 months old.

  • Health Status: Animals must be confirmed free of Babesia spp. and other major pathogens by serological and molecular tests prior to the experiment.

  • Acclimatization: House animals in a tick-free, controlled environment for at least 14 days before the start of the experiment.

  • Grouping: Randomly assign animals to experimental groups (e.g., Vaccine, Adjuvant Control, Untreated Control) with a minimum of 5 animals per group.

1.2. Vaccine Formulation

  • Antigen: Recombinant this compound protein (e.g., rMSA-2c), purified to >95%.

  • Adjuvant: Montanide 75 (or other suitable veterinary adjuvant). Adjuvants enhance the immune response to subunit antigens.[7][8]

  • Preparation:

    • On the day of immunization, dissolve 50 µg of lyophilized rMSA-2c per animal in sterile phosphate-buffered saline (PBS).

    • Prepare the emulsion by mixing the antigen solution with the adjuvant at a 1:1 ratio according to the manufacturer's instructions.

    • For the Adjuvant Control group, prepare an emulsion of sterile PBS and adjuvant.

1.3. Immunization Schedule

  • Primary Immunization (Day 0): Administer a 2 mL dose of the prepared antigen-adjuvant emulsion via intramuscular injection.

  • Booster Immunization (Day 14): Administer a second 2 mL dose of the same formulation via intramuscular injection.

  • Blood Collection: Collect blood samples via jugular venipuncture on Days 0, 14, 21, and 28 to monitor antibody responses.

Protocol 2: Challenge of Vaccinated Cattle

2.1. Challenge Strain

  • Use a well-characterized, virulent field strain of Babesia bovis.

  • Prepare the inoculum as a specific number of infected red blood cells (iRBCs) in a suitable cryopreservative or from a carrier animal.

2.2. Challenge Procedure (Day 28)

  • Thaw the virulent B. bovis stabilate.

  • Inoculate all animals (Vaccine, Adjuvant Control, and Untreated Control groups) intravenously with a standardized dose (e.g., 1 x 10⁷ infected red blood cells).

2.3. Post-Challenge Monitoring

  • Clinical Signs: Monitor animals daily for signs of babesiosis (lethargy, anorexia, pale mucous membranes, hemoglobinuria).

  • Rectal Temperature: Record rectal temperature daily. Fever is typically defined as a temperature >40.5-41°C.[5]

  • Parasitemia: Prepare thin blood smears daily from ear vein blood, stain with Giemsa, and examine under a microscope to determine the percentage of parasitized erythrocytes (PPE) and the prepatent period (day of first parasite detection).

  • Anemia: Measure Packed Cell Volume (PCV) daily or every other day using microhematocrit tubes to assess the level of anemia. Calculate the maximum percentage reduction from the baseline (Day 28) value.

  • Body Weight: Measure body weight at the start of the trial, before the challenge, and at the end of the observation period to assess the impact on animal production.[5]

  • Ethical Endpoint: Establish clear criteria for humane endpoints, such as a PCV drop below a critical threshold (e.g., 15%) or severe, unmanageable clinical signs, at which point animals must be treated with a babesicidal drug (e.g., imidocarb dipropionate).

Protocol 3: Evaluation of Humoral Immune Response by ELISA

3.1. Materials

  • Recombinant this compound protein

  • 96-well ELISA plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Bovine serum samples (collected as per Protocol 1.3)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS-Tween 20)

  • Wash Buffer (PBS with 0.05% Tween 20)

  • Secondary Antibody (e.g., HRP-conjugated anti-bovine IgG)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

3.2. Procedure

  • Coating: Coat ELISA plates with rthis compound (e.g., 100 ng/well in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash plates 3 times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Serum Incubation: Add serially diluted bovine serum samples (e.g., starting at 1:100) to the wells and incubate for 1 hour at 37°C. Include positive and negative control sera.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add the HRP-conjugated anti-bovine IgG (diluted as per manufacturer's recommendation) and incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step.

  • Development: Add TMB substrate and incubate in the dark until color develops (10-15 minutes).

  • Stopping: Stop the reaction by adding Stop Solution.

  • Reading: Read the absorbance at 450 nm. The antibody titer is typically defined as the reciprocal of the highest dilution giving an absorbance value greater than the cut-off (e.g., mean of negative controls + 3 standard deviations).

References

Application Notes and Protocols for Adjuvant Selection in MSA-2 Subunit Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Merozoite Surface Antigen 2 (MSA-2) is a promising candidate antigen for a subunit vaccine against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Subunit vaccines, which use only specific fragments of the pathogen like the this compound protein, are known for their excellent safety profile but are often poorly immunogenic on their own.[1][2] To elicit a robust and protective immune response, they require the inclusion of adjuvants.[3][4] Adjuvants are substances that enhance the magnitude and quality of the immune response to an antigen.[5][6]

The selection of an appropriate adjuvant is a critical step in vaccine development.[4][7] An ideal adjuvant for an this compound vaccine should be capable of inducing high titers of long-lasting, high-avidity antibodies and a potent T-cell response to effectively control the parasitic infection.[1][8] These application notes provide an overview of adjuvants tested with this compound, summarize their performance, and offer detailed protocols for vaccine formulation and immunological evaluation.

Application Note 1: Comparative Efficacy of Adjuvants for this compound

Several adjuvants have been evaluated in preclinical studies with the this compound antigen. The goal is to identify formulations that significantly boost the immune response compared to traditional adjuvants like Alhydrogel (alum), which often serves as a reference standard.[8] Key candidates that have demonstrated high potency include water-in-oil emulsions, oil-in-water emulsions, and formulations containing Toll-like receptor (TLR) agonists.[8][9]

Based on studies in animal models (rabbits, mice, and sheep), the water-in-oil emulsion Montanide ISA 720 was identified as a particularly potent adjuvant for this compound, inducing antibody responses at least tenfold greater than those obtained with Alhydrogel.[8] Other promising adjuvants include the oil-in-water adjuvant SAF-1 and liposomes containing lipid A.[8] For inducing a strong cell-mediated (Th1-type) immunity, which is crucial for clearing parasitic infections, TLR agonists like CpG oligodeoxynucleotides (CpG ODN) are excellent candidates.[10][11]

Data Presentation: Quantitative Comparison of Adjuvant Performance

The following tables summarize quantitative data from preclinical studies, comparing the immunogenicity of this compound and other relevant subunit antigens when formulated with different adjuvants.

Table 1: Humoral Immune Response to Subunit Vaccines with Various Adjuvants

Antigen Adjuvant Animal Model Key Outcome Result Reference(s)
This compound Montanide ISA 720 Rabbits, Mice, Sheep Antibody Response >10-fold higher than Alhydrogel [8]
This compound Alhydrogel (Alum) Rabbits, Mice, Sheep Antibody Response Reference standard; lower potency [8]
PvCSP Montanide ISA 720 Mice IgG Titer (Endpoint) ~100,000 [12]
PvCSP Poly (I:C) Mice IgG Titer (Endpoint) ~1,000 [12]
AMA1 CpG ODN Humans Anti-AMA1 Antibody Titer 6-fold increase vs. AMA1 alone [9]
HBsAg CpG ODN (ISS 1018) Humans Anti-HBsAg Antibody Titer 3 to 10-fold higher vs. vaccine alone [13]
MERS SClamp QS21-containing formulations Mice Antibody Titer Highest among 6 adjuvants tested [14]
RTS,S (CS protein) AS01 Humans Anti-CS Antibody GMT (EU/mL) 160.3 [15]
RTS,S (CS protein) AS02 Humans Anti-CS Antibody GMT (EU/mL) 77.4 [15]

| RTS,S (CS protein) | None (Saline) | Humans | Anti-CS Antibody GMT (EU/mL) | 12.2 |[15] |

Table 2: Cellular and Qualitative Immune Response to Subunit Vaccines

Antigen Adjuvant Animal Model Key Outcome Result Reference(s)
HBsAg Montanide ISA 720 Mice Cytokine Profile Potent inducer of antibody & CTL responses [16]
HBsAg Alum Mice Cytokine Profile Strong Th2 inducer, weak Th1 inducer [16]
HEL CpG ODN Mice (Th2-biased) T-cell Response Switched response to Th1 (IFN-γ secretion) [10]
PvCSP Montanide ISA 720 Mice Cytokine Profile Mixed Th1/Th2 inflammatory profile [12]
PvCSP Montanide ISA 720 Mice Antibody Avidity Significantly higher than Poly (I:C) [12]
MERS SClamp LMQ (Liposomes + QS21 + 3D6AP) Mice IgG Isotype Skewed towards IgG2b/c (Th1-associated) [14]

| MERS SClamp | QS21-containing formulations | Mice | CD4+ & CD8+ T-cells | Higher frequency of IFN-γ & IL-2 producers |[14] |

Application Note 2: Mechanisms of Action of Key Adjuvants

Understanding how adjuvants work is key to their rational selection.[17][18] Different adjuvants activate distinct innate immune pathways to shape the subsequent adaptive response.[2]

  • Water-in-Oil Emulsions (e.g., Montanide ISA 720): These adjuvants work primarily by creating an "antigen depot" at the injection site.[19][20][21] This depot effect ensures the slow and sustained release of the this compound antigen, leading to prolonged stimulation of the immune system.[22] Montanide ISA 720 also recruits and activates antigen-presenting cells (APCs), such as dendritic cells and macrophages, enhancing antigen uptake and presentation to T-cells.[12][23] This mechanism leads to a robust and balanced Th1/Th2 response, characterized by high antibody titers and cellular immunity.[12]

  • Toll-Like Receptor (TLR) Agonists (e.g., CpG ODN): CpG ODNs are synthetic oligonucleotides that mimic bacterial DNA.[24] They are recognized by TLR9, an endosomal pattern recognition receptor (PRR) expressed by B-cells and plasmacytoid dendritic cells (pDCs).[9][13] Activation of the TLR9 pathway triggers a signaling cascade that results in the production of Type I interferons and pro-inflammatory cytokines, strongly promoting a Th1-biased immune response.[11][24] This is highly desirable for protection against intracellular pathogens like Plasmodium falciparum.

G Adjuvant Mechanisms of Action on an Antigen-Presenting Cell (APC) cluster_0 Extracellular cluster_1 APC (e.g., Dendritic Cell) cluster_2 cluster_3 Adaptive Immune Response MSA2_Antigen This compound Antigen Uptake Enhanced Antigen Uptake & Presentation MSA2_Antigen->Uptake Delivers Montanide Montanide ISA 720 (Water-in-Oil Emulsion) Depot Antigen Depot (Slow Release) Montanide->Depot Forms CpG CpG ODN Endosome Endosome CpG->Endosome Internalized Depot->Uptake Sustains Activation APC Activation & Maturation (MHC-II, CD86) Uptake->Activation TLR9 TLR9 TLR9->Activation Signals Cytokines Cytokine/Chemokine Production (e.g., IFN-α, IL-12) Activation->Cytokines T_Cell T-Cell Activation (Th1 / Th2 Differentiation) Activation->T_Cell Presents Antigen to Cytokines->T_Cell Directs B_Cell B-Cell Activation & Antibody Production T_Cell->B_Cell Helps

Caption: Signaling pathways for Montanide ISA 720 and CpG ODN adjuvants.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible evaluation of vaccine candidates.

Protocol 1: Formulation of this compound with Montanide ISA 720

This protocol describes the preparation of a stable water-in-oil emulsion.

Materials:

  • Recombinant this compound antigen in a suitable buffer (e.g., PBS, pH 7.4)

  • Montanide ISA 720 adjuvant (SEPPIC)

  • Two sterile Luer-Lok syringes (e.g., 3 mL or 5 mL)

  • A Luer-Lok to Luer-Lok connector

  • Vortex mixer

  • Sterile, depyrogenated glass vials

Procedure:

  • Ensure all components are at room temperature before starting.

  • Prepare the aqueous phase containing the this compound antigen at the desired concentration. The final emulsion is typically prepared at a ratio of 30:70 (aqueous phase:oil phase, v/v).[19] Calculate the required volumes accordingly.

  • Draw the calculated volume of the oil phase (Montanide ISA 720) into one syringe.

  • Draw the calculated volume of the aqueous phase (this compound antigen solution) into the second syringe.

  • Securely connect the two syringes using the Luer-Lok connector.

  • Initiate emulsification by pushing the plunger of the aqueous phase syringe to inject its contents into the oil phase syringe.

  • Force the mixture back and forth between the two syringes for a minimum of 40-50 passes. A consistent, quick motion is required to form a stable emulsion.

  • The final product should be a stable, white, viscous emulsion.

  • Quality Control: Test the stability of the emulsion by dropping a small amount into a beaker of cold water. The drop should remain intact and not disperse, indicating a stable water-in-oil emulsion.

  • Aseptically transfer the final formulated vaccine into a sterile vial for storage at 2-8°C until use. Do not freeze.

Protocol 2: Mouse Immunization and Sample Collection

This protocol outlines a standard prime-boost immunization schedule for BALB/c mice.

Materials:

  • Formulated this compound vaccine

  • BALB/c mice (female, 6-8 weeks old)

  • Insulin syringes with 27-gauge needles

  • Equipment for blood collection (e.g., retro-orbital or tail vein)

  • Surgical tools for spleen harvesting

  • Appropriate anesthetic and euthanasia agents

Procedure:

  • Acclimatize mice for at least one week before the start of the experiment.

  • On Day 0, administer the primary immunization. Inject 100 µL of the formulated vaccine subcutaneously (s.c.) at the base of the tail or intramuscularly (i.m.) in the hind limb. The dose typically contains 10-20 µg of antigen per mouse.

  • Administer booster immunizations on Day 21 and Day 42 using the same dose and route.[16][25]

  • Serum Collection: Collect blood samples at baseline (Day 0, pre-immunization) and 10-14 days after each booster immunization (e.g., Day 35 and Day 56). Allow blood to clot, then centrifuge to separate serum. Store serum at -20°C or -80°C.

  • Splenocyte Collection: At the study endpoint (e.g., 14 days after the final boost), humanely euthanize the mice. Aseptically harvest the spleens and place them in sterile RPMI-1640 medium on ice for T-cell analysis.

G General Experimental Workflow for this compound Vaccine Evaluation Start Antigen (this compound) & Adjuvant Selection Formulation Vaccine Formulation (e.g., Emulsification) Start->Formulation QC Quality Control (e.g., Stability Test) Formulation->QC Immunization Animal Immunization (Prime-Boost Schedule) QC->Immunization Sample_Collection Sample Collection Immunization->Sample_Collection Serum Serum (for Antibody Analysis) Sample_Collection->Serum Splenocytes Splenocytes (for T-Cell Analysis) Sample_Collection->Splenocytes ELISA ELISA (Titer, Isotype) Serum->ELISA Avidity Avidity Assay Serum->Avidity ELISpot ELISpot / ICS (Cytokine Profile) Splenocytes->ELISpot Analysis Data Analysis & Adjuvant Down-Selection ELISA->Analysis Avidity->Analysis ELISpot->Analysis

Caption: Workflow for preclinical evaluation of this compound vaccine formulations.

Protocol 3: Determination of this compound Specific Antibody Titer by ELISA

This protocol measures the quantity of this compound-specific antibodies in serum samples.

Materials:

  • 96-well high-binding ELISA plates

  • Recombinant this compound antigen

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% skim milk or BSA in PBS-T)

  • Wash Buffer (PBS with 0.05% Tween-20, PBS-T)

  • Mouse serum samples (and a negative control pool)

  • HRP-conjugated anti-mouse IgG secondary antibody

  • TMB substrate solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader (450 nm)

Procedure:

  • Coating: Dilute this compound antigen to 1-2 µg/mL in Coating Buffer. Add 100 µL per well to the ELISA plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Sample Incubation: Prepare serial dilutions of the mouse serum samples in Blocking Buffer (e.g., starting at 1:100). Add 100 µL of each dilution to the plate. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step (5 times).

  • Secondary Antibody: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step (5 times).

  • Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 10-15 minutes.

  • Stopping: Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

  • Reading: Read the absorbance at 450 nm within 30 minutes.

  • Analysis: The antibody titer is defined as the reciprocal of the highest serum dilution that gives an optical density (OD) value greater than a pre-determined cut-off (e.g., mean OD of negative controls + 3 standard deviations).

G Logical Framework for this compound Adjuvant Selection Goal Primary Goal: Protective Immunity Against Malaria Requirement Requirement for this compound Subunit Vaccine Goal->Requirement Humoral High Titer, High Avidity, Long-Lived Antibodies Requirement->Humoral Needs Cellular Potent T-Cell Response (Th1-biased for parasite clearance) Requirement->Cellular Needs Adjuvant_Class Select Adjuvant Class Humoral->Adjuvant_Class Informs Cellular->Adjuvant_Class Informs Emulsion Emulsions (e.g., Montanide ISA 720) Adjuvant_Class->Emulsion Strong Humoral/Balanced TLR_Agonist TLR Agonists (e.g., CpG ODN) Adjuvant_Class->TLR_Agonist Strong Th1 Combination Combination Adjuvants (e.g., Alum + CpG) Adjuvant_Class->Combination Broad Response Evaluation Preclinical Evaluation (See Workflow) Emulsion->Evaluation TLR_Agonist->Evaluation Combination->Evaluation

Caption: Decision framework for selecting an optimal adjuvant for this compound.

Conclusion

The choice of adjuvant is paramount to the success of an this compound subunit vaccine.[26] Preclinical evidence strongly supports the use of potent adjuvants over conventional alum.[8] Montanide ISA 720 is an excellent candidate for inducing high-titer, durable antibody responses due to its depot effect and ability to recruit immune cells.[8][12][19] For skewing the immune response towards a protective Th1 phenotype, the inclusion of a TLR9 agonist like CpG ODN, either alone or in combination with another adjuvant, should be strongly considered.[9][10] By employing the standardized protocols outlined here, researchers can systematically evaluate and identify the optimal adjuvant formulation to advance a safe and effective this compound based malaria vaccine.

References

Application Notes and Protocols: In Vitro Parasite Growth Inhibition Assay Using Anti-MSA-2 Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merozoite Surface Antigen 2 (MSA-2), also known as Merozoite Surface Protein 2 (MSP-2), is a glycosylphosphatidylinositol (GPI)-anchored protein expressed on the surface of Plasmodium falciparum merozoites.[1][2] As a key parasite antigen exposed to the host immune system during erythrocyte invasion, this compound is a significant target for vaccine development.[2] The in vitro parasite growth inhibition assay (GIA) is a critical tool for evaluating the functional efficacy of vaccine-induced antibodies, including those targeting this compound. This document provides detailed application notes and protocols for performing a GIA to assess the inhibitory capacity of anti-MSA-2 antibodies.

Principle of the Assay

The GIA measures the ability of antibodies to inhibit the invasion of uninfected erythrocytes by merozoites and/or the subsequent intracellular development of the parasite. In this context, the assay quantifies the functional effect of anti-MSA-2 antibodies on the proliferation of asexual blood-stage P. falciparum in vitro. The inhibition of parasite growth is typically measured by comparing the parasitemia in the presence of test antibodies to that of control antibodies or sera.

Mechanism of Erythrocyte Invasion and the Role of this compound

The invasion of erythrocytes by P. falciparum merozoites is a multi-step process involving initial attachment, apical reorientation, junction formation, and entry into the host cell.[3][4][5] this compound, as a surface-exposed protein, is thought to play a role in the initial adhesion of the merozoite to the red blood cell.[6] Unlike some other merozoite surface proteins, this compound is carried into the erythrocyte during invasion and is rapidly degraded within approximately 10 minutes post-invasion.[1]

The precise inhibitory mechanism of anti-MSA-2 antibodies is an area of ongoing research. Interestingly, some studies have shown that bivalent IgG and F(ab)'2 fragments of anti-MSA-2 antibodies do not significantly inhibit erythrocyte invasion but rather promote the invasion of a single red blood cell by multiple merozoites.[2] This phenomenon is attributed to the cross-linking of merozoites by the antibodies.[2] While direct invasion-blocking may not be the primary mechanism, anti-MSA-2 antibodies can contribute to parasite clearance through other mechanisms such as antibody-dependent cellular inhibition (ADCI), where antibodies opsonize merozoites for phagocytosis by immune cells like monocytes.

Experimental Protocols

This section outlines a generalized protocol for performing a P. falciparum growth inhibition assay with anti-MSA-2 antibodies. This protocol should be optimized based on the specific parasite strain, antibody preparations, and laboratory conditions.

Materials and Reagents
  • P. falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes (O+), washed

  • Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, gentamicin, sodium bicarbonate, and human serum or Albumax)

  • Anti-MSA-2 antibodies (monoclonal or polyclonal IgG)

  • Control non-immune IgG or serum from a non-exposed donor

  • 96-well flat-bottom sterile culture plates

  • Synchronizing agent (e.g., 5% D-sorbitol)

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Incubator at 37°C

  • Microscope with oil immersion objective

  • Giemsa stain

  • Reagents for parasite lactate dehydrogenase (pLDH) assay or a fluorescent DNA dye (e.g., SYBR Green I)

Parasite Culture and Synchronization
  • Maintain a continuous in vitro culture of P. falciparum in human erythrocytes.

  • Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment. For a highly synchronous culture, repeat the sorbitol treatment. Highly synchronous late-stage schizonts are crucial for a reproducible GIA.

Growth Inhibition Assay Setup
  • Prepare a suspension of highly synchronous, late-stage schizonts at a starting parasitemia of approximately 0.5-1.0%.

  • Prepare serial dilutions of the anti-MSA-2 antibodies and control IgG in complete culture medium.

  • In a 96-well plate, add the diluted antibodies to triplicate wells. Include wells with control IgG and wells with infected erythrocytes in medium alone (no antibody control).

  • Add the synchronized schizont culture and uninfected erythrocytes to each well to achieve a final hematocrit of 2% and a final parasitemia of approximately 0.2-0.5%.

  • Incubate the plate for one full parasite life cycle (approximately 48 hours) at 37°C in a sealed chamber with the appropriate gas mixture.

Quantification of Parasite Growth

Parasite growth can be quantified using several methods:

  • Microscopy: Prepare thin blood smears from each well, stain with Giemsa, and count the number of infected erythrocytes per 1000-2000 total erythrocytes under a microscope.

  • pLDH Assay: This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase. Lyse the cells and follow the manufacturer's instructions for the pLDH assay kit.

  • Fluorescent DNA Staining: Use a DNA-intercalating dye like SYBR Green I to quantify the parasite DNA content, which correlates with parasitemia.

Data Analysis

Calculate the percentage of growth inhibition for each antibody concentration using the following formula:

% Inhibition = [1 - (Parasitemia with test antibody / Parasitemia with no antibody control)] x 100

The results can be plotted as a dose-response curve, and the 50% inhibitory concentration (IC50) can be determined.

Data Presentation

Antibody Concentration (µg/mL)Mean Parasitemia (%) (Anti-MSA-2 Ab)Standard Deviation% Growth Inhibition
1000
500
250
125
62.5
31.25
Control (No Antibody)0
Control (Non-immune IgG)

Visualizations

Experimental Workflow for In Vitro Growth Inhibition Assay

GIA_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis P_Culture 1. P. falciparum Culture Sync 2. Synchronization (Sorbitol) P_Culture->Sync Plating 5. Plate Antibodies & Parasites Sync->Plating Ab_Prep 3. Antibody Dilution Ab_Prep->Plating RBC_Prep 4. Erythrocyte Preparation RBC_Prep->Plating Incubation 6. Incubation (48h, 37°C) Plating->Incubation Quant 7. Quantify Parasitemia (Microscopy/pLDH/Fluorescence) Incubation->Quant Calc 8. Calculate % Inhibition Quant->Calc IC50 9. Determine IC50 Calc->IC50

Caption: Workflow for the in vitro parasite growth inhibition assay (GIA).

Logical Relationship of this compound in Erythrocyte Invasion

MSA2_Invasion Merozoite Free Merozoite Attachment Initial Attachment (this compound involved) Merozoite->Attachment 1. Contact RBC Erythrocyte Attachment->RBC Reorientation Apical Reorientation Attachment->Reorientation Junction Tight Junction Formation Reorientation->Junction Invasion Invasion & PVM Formation Junction->Invasion Invaded_RBC Invaded Erythrocyte Invasion->Invaded_RBC

Caption: Role of this compound in the erythrocyte invasion process.

Conclusion

The in vitro parasite growth inhibition assay is a fundamental technique for assessing the functional activity of anti-MSA-2 antibodies and for advancing the development of this compound-based malaria vaccines. Careful execution of the protocol, including rigorous parasite synchronization and accurate quantification of parasite growth, is essential for obtaining reliable and reproducible results. Further investigation into the precise inhibitory mechanisms of anti-MSA-2 antibodies will provide deeper insights into their protective potential.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Immunogenicity of MSA-2 Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and protocols for researchers working to enhance the immune response to synthetic peptides derived from the conserved regions of Plasmodium falciparum Merozoite Surface Antigen-2 (MSA-2).

Frequently Asked Questions (FAQs)

Q1: Why are synthetic peptides from the this compound conserved region poorly immunogenic on their own?

A1: Synthetic peptides, including those from this compound, are often too small to be efficiently recognized by the immune system. They are typically cleared from the body quickly and lack the necessary molecular patterns to activate innate immune cells, which is a critical first step for initiating a strong adaptive immune response.[1][2] Therefore, they require formulation with adjuvants or delivery systems to enhance their immunogenicity.[3][4]

Q2: What is the primary role of an adjuvant in a peptide vaccine formulation?

A2: An adjuvant is a substance that boosts the immune response to an antigen.[1][5] Its roles include creating an antigen depot at the injection site for prolonged exposure, activating innate immune cells (like dendritic cells) through pathogen-associated molecular patterns (PAMPs), and directing the type of immune response (e.g., Th1 vs. Th2).[6][7][8] For peptide vaccines, which lack these innate signals, adjuvants are essential.[1][2]

Q3: What are carrier proteins and why are they used with peptides like this compound?

A3: Carrier proteins are large, immunogenic proteins (e.g., Diphtheria Toxoid, Keyhole Limpet Hemocyanin) to which small peptides (haptens) are covalently linked.[4] This conjugation increases the overall size of the antigen, making it more easily recognized by the immune system. The carrier protein provides T-helper cell epitopes, which are crucial for activating B-cells to produce antibodies against the linked peptide.[2][4] Studies have shown that conjugating this compound conserved region peptides to Diphtheria Toxoid elicits a significant antibody response.[9][10]

Q4: How do I select the best conserved region epitopes from this compound for my vaccine candidate?

A4: Epitope selection is critical. Ideal epitopes should be highly conserved across different P. falciparum strains to ensure broad protection.[11][12] Bioinformatic tools can predict B-cell and T-cell epitopes. Experimental validation involves synthesizing overlapping peptides spanning the conserved regions and testing their ability to be recognized by antibodies from malaria-exposed individuals or to elicit functional antibodies in animal models.[13] Studies have identified protective epitopes in the N- and C-terminal conserved regions of this compound.[9][10][13]

Q5: What is the difference between a Th1 and a Th2 immune response, and which is desirable for a malaria vaccine?

A5: A Th1 response is characterized by the production of cytokines like IFN-γ and is associated with cell-mediated immunity, which is important for clearing intracellular pathogens like liver-stage malaria parasites.[7] A Th2 response is characterized by cytokines like IL-4 and IL-5 and is crucial for generating strong antibody (humoral) responses, which can block merozoite invasion of red blood cells.[6][7] An ideal malaria vaccine may require a balanced Th1/Th2 response, and the choice of adjuvant can influence this outcome.[6][7]

Troubleshooting Guide

Problem 1: Low or no antibody titer detected by ELISA after immunization.

Possible Cause Troubleshooting Steps
Poor Peptide Immunogenicity 1. Adjuvant Screening: The chosen adjuvant may be suboptimal. Test a panel of adjuvants with different mechanisms of action (e.g., an aluminum salt, a TLR agonist like CpG, and an emulsion like Montanide ISA 720).[1][5] 2. Carrier Conjugation: If not already done, conjugate the peptide to a carrier protein like Diphtheria Toxoid (DT) or Keyhole Limpet Hemocyanin (KLH).[4] Ensure conjugation was successful via SDS-PAGE or MALDI-TOF mass spectrometry. 3. Include a T-helper Epitope: Co-immunize with a known universal T-helper epitope peptide or synthesize a chimeric peptide containing both the this compound B-cell epitope and a T-helper epitope.[1][2][14]
Suboptimal Vaccine Formulation 1. Peptide/Adjuvant Ratio: Titrate the concentration of both the peptide and the adjuvant to find the optimal ratio. 2. Emulsion Instability: If using an emulsion adjuvant (e.g., Freund's or Montanide), ensure it was prepared correctly and is stable. An unstable emulsion will fail to create an effective antigen depot.
Peptide Quality Issues 1. Purity and Integrity: Verify the purity of your synthetic peptide using HPLC and mass spectrometry. Contaminating peptides or synthesis byproducts can interfere with the immune response.[15][16] 2. Solubility: Ensure the peptide is fully dissolved in a compatible buffer before mixing with the adjuvant. Poor solubility leads to aggregation and reduced availability of the epitope.
Immunization Protocol 1. Dose and Schedule: The antigen dose may be too low, or the boost injections may be improperly timed. A typical schedule is a primary immunization followed by boosts at 2-3 week intervals. Review literature for similar peptide vaccine studies. 2. Route of Administration: The route (e.g., subcutaneous, intramuscular) can influence the immune response. Subcutaneous is common for depot-forming adjuvants.

Problem 2: High variability in immune responses between animals in the same group.

Possible Cause Troubleshooting Steps
Inconsistent Vaccine Administration 1. Injection Technique: Ensure precise and consistent administration of the vaccine dose and volume for each animal. Inconsistent injection depth or leakage from the injection site can cause variability. 2. Incomplete Emulsification/Mixing: Ensure the peptide-adjuvant mixture is homogenous before drawing each dose. Vortex the stock vial between injections.
Genetic Variability in Outbred Animals 1. MHC Haplotype: Immune responses are under genetic control (MHC-linked).[14] If using outbred animals, some variability is expected. Using inbred strains (e.g., BALB/c or C57BL/6 mice) will reduce this genetic variability.[13]
Pre-existing Health Conditions 1. Animal Health: Ensure all animals are healthy and free of underlying infections that could modulate their immune response.

Problem 3: Antibodies recognize the synthetic peptide in ELISA but not the native this compound protein on parasites (e.g., by Western blot or immunofluorescence).

Possible Cause Troubleshooting Steps
Epitope Conformation 1. Linear vs. Conformational Epitope: The synthetic peptide represents a linear epitope. This epitope might be buried or in a different conformation within the folded native protein.[4][5] Antibodies raised against the linear peptide may not recognize the native structure. 2. Flanking Residues: The immunogenicity and conformation of a peptide epitope can be influenced by its context.[10] Try synthesizing a longer peptide that includes more of the native flanking sequences.
Post-Translational Modifications 1. Glycosylation/Myristoylation: The native this compound protein is known to be glycosylated and myristoylated.[10] Antibodies may be directed towards an epitope that includes these modifications, which are absent in the synthetic peptide. Conversely, antibodies to the peptide may be blocked from binding by these modifications on the native protein.
Antibody Specificity 1. Carrier-Specific Antibodies: If using a carrier protein, the animal will also generate a strong antibody response to the carrier. Ensure your assays can distinguish between anti-peptide and anti-carrier antibodies. Use the unconjugated peptide to coat ELISA plates.

Quantitative Data Summary

The choice of adjuvant significantly impacts the magnitude and quality of the immune response. Below is a summary of findings from various studies on adjuvants for malaria peptide vaccines.

Table 1: Comparison of Adjuvant Effects on Humoral Response to Malaria Antigens

AdjuvantAdjuvant TypeKey CharacteristicsTypical Antibody Response ProfileReference(s)
Alum (Aluminum Hydroxide) Mineral SaltDepot-forming; generally induces a Th2-biased response. Approved for human use.Good IgG1 response, weaker cell-mediated immunity.[6][9][10]
Montanide ISA 720 Water-in-oil emulsionStrong depot effect; potent inducer of both humoral and cellular immunity.Can induce higher humoral response than alum, but may cause local reactions.[1]
Freund's Complete Adjuvant (CFA) Water-in-oil emulsionExtremely potent; contains inactivated mycobacteria (TLR agonist). Not for human use.Induces very high antibody titers and a strong Th1 response. Considered a gold standard in pre-clinical studies.[9][10]
TLR Agonists (CpG, MPLA, Imiquimod) PAMP mimicsDirectly activate innate immune cells via Toll-Like Receptors (TLRs).Potent inducers of Th1 and/or balanced Th1/Th2 responses. Can elicit high antibody titers.[7][8][17]
Saponins (QS-21) Natural GlycosideForms pore-like structures in cell membranes, promoting antigen presentation.Enhances both Th1 (IgG2a) and Th2 (IgG1) responses and cytotoxic T-cell activity.[7]

Key Experimental Protocols

Protocol 1: Peptide-Adjuvant Formulation (Emulsion Adjuvant)

This protocol provides a general guideline for formulating a peptide with a water-in-oil emulsion adjuvant like Montanide or Freund's Adjuvant.

Materials:

  • Sterile synthetic peptide solution in PBS or saline.

  • Sterile Adjuvant (e.g., Freund's Complete or Incomplete Adjuvant).

  • Two sterile glass Luer-lock syringes.

  • One sterile Luer-lock connector or three-way stopcock.

  • Sterile microcentrifuge tubes.

Procedure:

  • Preparation: Bring the adjuvant and peptide solution to room temperature.

  • Ratio: The most common ratio is 1:1 (v/v) of aqueous peptide solution to oil adjuvant.

  • Syringe Loading: Draw the peptide solution into one syringe and an equal volume of adjuvant into the second syringe. Ensure there are no air bubbles.

  • Emulsification: Connect the two syringes using the Luer-lock connector.

  • Mixing: Forcefully and rapidly pass the contents back and forth between the syringes for at least 5-10 minutes. The mixture will become increasingly viscous and opaque.

  • Emulsion Test: Test the stability of the emulsion by dropping a small amount into a beaker of cold water. A stable water-in-oil emulsion will hold its shape as a single, cohesive drop. If it disperses, continue mixing.

  • Storage: Use the emulsion immediately for immunization. Do not store for long periods. Keep on ice.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer

This protocol is for measuring the titer of this compound peptide-specific antibodies in serum from immunized animals.[18]

Materials:

  • 96-well high-binding ELISA plates.

  • This compound synthetic peptide.

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6).

  • Wash Buffer (PBS with 0.05% Tween-20, PBST).

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBST).

  • Serum samples (test and pre-immune controls).

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP).

  • TMB substrate solution.

  • Stop Solution (e.g., 2N H₂SO₄).

  • Plate reader (450 nm).

Procedure:

  • Antigen Coating: Dilute the this compound peptide to 1-5 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Primary Antibody Incubation: Create a serial dilution of the serum samples (e.g., starting at 1:100) in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Include pre-immune serum as a negative control. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm on a plate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a reading above a pre-determined cutoff (e.g., 2-3 times the absorbance of the pre-immune control).

Visualizations

Experimental and Logical Workflows

G cluster_0 Phase 1: Vaccine Design & Formulation cluster_1 Phase 2: Pre-clinical Immunogenicity Testing cluster_2 Phase 3: Functional Assessment A Epitope Selection (Conserved this compound Regions) B Peptide Synthesis & QC (HPLC, MS) A->B C Strategy Selection (e.g., Carrier Conjugation) B->C D Adjuvant Screening & Formulation C->D L Troubleshooting & Refinement C->L E Animal Immunization (e.g., BALB/c Mice) D->E D->L F Serum Collection (Time Points) E->F G Immunological Assays F->G H Data Analysis (Titer, Specificity) G->H I Antibody Specificity Test (Western Blot / IFA) H->I H->L J In Vitro Neutralization Assay (e.g., GIA) I->J K Challenge Study (Rodent Malaria Model) J->K

Caption: Workflow for this compound peptide vaccine development and testing.

Simplified Immune Activation Pathway

G cluster_0 Vaccine Administration cluster_1 Innate Immune Activation cluster_2 Adaptive Immune Response Vac Peptide-Adjuvant Complex APC Antigen Presenting Cell (e.g., Dendritic Cell) Vac->APC Uptake APC_act Activated APC APC->APC_act Adjuvant Signal (e.g., TLR activation) Th Helper T-Cell (Th) APC_act->Th Antigen Presentation (MHC-II) Bcell B-Cell APC_act->Bcell Antigen Presentation Th->Bcell Activation Help Plasma Plasma Cell Bcell->Plasma Differentiation Ab Anti-Peptide Antibodies Plasma->Ab Secretion G Start Start: Low Antibody Titer Q1 Is the peptide pure and soluble? Start->Q1 Fix1 Action: Re-synthesize or purify peptide. Optimize solubilization buffer. Q1->Fix1 No Q2 Is the peptide conjugated to a carrier protein? Q1->Q2 Yes A1_Yes Yes A1_No No End Re-evaluate immunogenicity Fix1->End Fix2 Action: Conjugate peptide to KLH or DT. Include a universal T-helper epitope. Q2->Fix2 No Q3 Was a potent adjuvant used and formulated correctly? Q2->Q3 Yes A2_Yes Yes A2_No No Fix2->End Fix3 Action: Screen different adjuvants (e.g., TLR agonist). Verify emulsion stability. Q3->Fix3 No Q4 Is the immunization protocol (dose, route, schedule) optimal? Q3->Q4 Yes A3_Yes Yes A3_No No Fix3->End Fix4 Action: Increase antigen dose. Add more booster immunizations. Q4->Fix4 No Q4->End Yes A4_Yes Yes A4_No No Fix4->End

References

Technical Support Center: Overcoming Antigenic Diversity in MSA-2 Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on Merozoite Surface Antigen 2 (MSA-2) based vaccines. Our goal is to help you overcome challenges related to the antigenic diversity of this compound and accelerate your vaccine development program.

Troubleshooting Guides

This section addresses common issues encountered during this compound vaccine development experiments in a question-and-answer format.

Protein Expression and Purification

Q1: I am observing very low yields of recombinant this compound protein. What are the likely causes and how can I improve the yield?

A1: Low expression of recombinant this compound in E. coli is a common challenge. Here are several factors to investigate and potential solutions:

  • Codon Usage: The codon usage of the P. falciparum this compound gene differs significantly from that of E. coli, which can lead to translational stalling and low protein yields.

    • Recommendation: Synthesize a codon-optimized version of the this compound gene for expression in E. coli. Several commercial vendors offer gene synthesis and codon optimization services.

  • Promoter Strength and Induction Conditions: Strong promoters like T7 can sometimes lead to rapid, high-level expression, resulting in protein misfolding and degradation.

    • Recommendation:

      • Try a weaker promoter or an expression system with tighter regulation.

      • Optimize the inducer (e.g., IPTG) concentration. A lower concentration may slow down expression and improve folding.

      • Lower the induction temperature to 18-25°C and extend the induction time (e.g., overnight).[1][2]

  • Vector and Host Strain Compatibility: The choice of expression vector and E. coli host strain can significantly impact protein yield.

    • Recommendation:

      • Experiment with different expression vectors (e.g., pET, pGEX, pMAL) that provide different fusion tags which may enhance solubility and yield.

      • Use host strains like BL21(DE3)pLysS, which helps to reduce basal expression levels before induction.[3]

Q2: My expressed this compound protein is insoluble and forming inclusion bodies. How can I obtain soluble protein?

A2: Insoluble protein expression is a frequent issue with recombinant malarial antigens. Here are strategies to improve solubility:

  • Expression Conditions: As with low yield, optimizing expression conditions can prevent the formation of inclusion bodies.

    • Recommendation: Lower the induction temperature and inducer concentration to slow down protein synthesis and allow for proper folding.[1][2]

  • Solubilization and Refolding: If inclusion bodies have already formed, the protein needs to be solubilized and refolded.

    • Recommendation:

      • Isolate inclusion bodies by centrifugation after cell lysis.

      • Solubilize the inclusion bodies using strong denaturants like 8M urea or 6M guanidine hydrochloride.[4][5]

      • Refold the denatured protein by gradually removing the denaturant through methods like dialysis against a refolding buffer with a decreasing denaturant gradient or rapid dilution into a large volume of refolding buffer.[4][5][6] The addition of refolding aids such as L-arginine or glycerol can be beneficial.[5]

  • Fusion Tags: N-terminal fusion tags like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can enhance the solubility of the passenger protein.

    • Recommendation: Clone the this compound gene into a vector that provides a highly soluble fusion partner. The tag can often be cleaved off after purification if necessary.

Antigenicity and Immunogenicity Assays

Q3: I am getting high background noise in my this compound ELISA. What could be the cause and how can I reduce it?

A3: High background in ELISA can obscure specific signals. Consider the following:

  • Blocking Inefficiency: Incomplete blocking of the microplate wells can lead to non-specific binding of antibodies.

    • Recommendation: Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or extend the blocking incubation time. Trying different blocking buffers can also be effective.

  • Antibody Concentration: Using too high a concentration of primary or secondary antibodies can result in non-specific binding.

    • Recommendation: Perform a titration experiment to determine the optimal concentration for both primary and secondary antibodies.

  • Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies.

    • Recommendation: Increase the number of washing steps and the volume of wash buffer. Ensure that the wells are completely emptied between each wash.

  • Cross-reactivity of Secondary Antibody: The secondary antibody may be cross-reacting with other proteins in the sample or on the plate.

    • Recommendation: Use a highly cross-adsorbed secondary antibody to minimize non-specific binding.

Q4: My Growth Inhibition Assay (GIA) results are highly variable between experiments. How can I improve the reproducibility?

A4: GIA is a complex biological assay, and variability can arise from several sources:

  • Parasite Synchronization: The developmental stage of the parasites at the start of the assay is critical.

    • Recommendation: Ensure highly synchronous parasite cultures, typically at the late trophozoite/early schizont stage, for consistent invasion in the assay window.[7] Methods like sorbitol or gelatin treatment can be used for synchronization.[7]

  • Starting Parasitemia: The initial parasite density can influence the growth rate and the assay readout.

    • Recommendation: Standardize the starting parasitemia for all experiments. A typical starting parasitemia for a one-cycle assay is around 0.5-0.8%.[7]

  • Reagent Quality: The quality of red blood cells (RBCs) and culture medium can affect parasite growth.

    • Recommendation: Use fresh RBCs from a consistent donor source if possible and ensure the culture medium is properly prepared and stored.

  • Assay Controls: Proper controls are essential for data normalization and interpretation.

    • Recommendation: Include negative controls (pre-immune IgG or non-specific IgG) and positive controls (a well-characterized inhibitory monoclonal antibody or polyclonal sera) in every assay plate.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What is the primary challenge in developing a vaccine against this compound?

A1: The main obstacle is the extensive antigenic diversity of the this compound protein among different Plasmodium falciparum strains. This diversity allows the parasite to evade the host immune response. A vaccine based on a single this compound variant may not be effective against other circulating variants.

Q2: What are the major allelic families of this compound?

A2: this compound alleles are broadly categorized into two main families: 3D7 and FC27. These families are defined by differences in their central variable regions, while the N- and C-terminal regions are relatively conserved.

Q3: Why is it important to include both conserved and variable regions of this compound in a vaccine candidate?

A3: The conserved regions of this compound can elicit antibodies that recognize a broad range of parasite strains. The variable regions can induce a strong, strain-specific immune response. A successful vaccine should ideally induce a balanced response targeting both regions to provide broad and potent protection.

Experimental Design

Q4: How can I assess the cross-reactivity of antibodies generated against my this compound vaccine candidate?

A4: Antibody cross-reactivity can be evaluated using several methods:

  • ELISA: Coat microplate wells with recombinant this compound proteins from different allelic families (both 3D7 and FC27 types) and test the binding of your vaccine-induced antibodies.

  • Western Blot: Run lysates of different P. falciparum strains on an SDS-PAGE gel, transfer to a membrane, and probe with your antibodies to see which strains are recognized.

  • Growth Inhibition Assay (GIA): Test the ability of your antibodies to inhibit the in vitro growth of a panel of P. falciparum strains expressing different this compound alleles.

Q5: What are the key preclinical studies required for an this compound vaccine candidate?

A5: Preclinical evaluation of an this compound vaccine candidate typically involves:

  • Immunogenicity studies: To assess the ability of the vaccine to elicit an immune response in animal models (e.g., mice, rabbits, non-human primates).[8] This includes measuring antibody titers and T-cell responses.

  • Toxicity studies: To evaluate the safety of the vaccine candidate in animal models.[8]

  • Efficacy studies (Proof-of-concept): To determine if the vaccine can protect against parasite challenge in a relevant animal model.[8]

Data Presentation

Table 1: Prevalence of this compound Allelic Families in Different Geographic Regions

Geographic RegionPredominant Allelic FamilyAllele Frequencies (3D7 / FC27 / Mixed)Reference
Central EthiopiaMixed Infections31.8% / 27.7% / 40.5%[9]
Northwest Ethiopia3D7High frequency of 3D7 alleles[10]
Papua New Guinea3D7Higher polymorphism in 3D7 family[11]
Tanzania3D7Higher polymorphism in 3D7 family[11]
ColombiaUnassigned/NovelMany isolates not hybridizing with 3D7 or FC27 probes[12]
Gabon3D7Higher frequency of 3D7 than FC27[13]

Experimental Protocols

1. Recombinant this compound Protein Expression and Purification (Inclusion Body Protocol)

Objective: To express and purify recombinant this compound from E. coli inclusion bodies.

Methodology:

  • Transformation: Transform a codon-optimized this compound expression plasmid into a suitable E. coli expression host (e.g., BL21(DE3)).

  • Culture and Induction:

    • Inoculate a starter culture and grow overnight.

    • Inoculate a larger culture volume and grow to an OD600 of 0.6-0.8.

    • Induce protein expression with an optimized concentration of IPTG (e.g., 0.1-0.5 mM) and incubate at a lower temperature (e.g., 18°C) overnight.

  • Cell Lysis and Inclusion Body Isolation:

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) with lysozyme and protease inhibitors.

    • Lyse cells by sonication on ice.

    • Centrifuge the lysate at high speed (e.g., 12,000 x g) for 20 minutes to pellet the inclusion bodies.

    • Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.

  • Solubilization and Refolding:

    • Solubilize the washed inclusion bodies in a buffer containing 8M urea or 6M guanidine hydrochloride.[4]

    • Clarify the solubilized protein by centrifugation.

    • Refold the protein by stepwise dialysis against a refolding buffer with decreasing concentrations of the denaturant. The refolding buffer should contain additives like L-arginine (0.4 M) to prevent aggregation.[5][6]

  • Purification:

    • Purify the refolded protein using affinity chromatography (e.g., Ni-NTA if His-tagged) followed by size-exclusion chromatography for further polishing.

2. Growth Inhibition Assay (GIA)

Objective: To assess the functional activity of anti-MSA-2 antibodies by measuring their ability to inhibit the in vitro growth of P. falciparum.

Methodology:

  • Parasite Culture and Synchronization:

    • Maintain P. falciparum cultures in vitro using standard methods.

    • Synchronize the parasite culture to the late trophozoite/early schizont stage using 5% sorbitol treatment.[7]

  • Assay Setup:

    • In a 96-well plate, add serial dilutions of the test antibodies (purified IgG or heat-inactivated plasma).

    • Add the synchronized parasite culture at a final hematocrit of 2% and a starting parasitemia of 0.5%.[7]

    • Include control wells with pre-immune IgG (negative control) and parasites with no antibodies (growth control).

  • Incubation:

    • Incubate the plate for one parasite life cycle (approximately 40-48 hours) under standard culture conditions (5% CO2, 5% O2, 90% N2).

  • Assay Readout:

    • Determine the final parasitemia in each well. This can be done by:

      • Microscopy: Giemsa-staining of thin blood smears and counting infected red blood cells.

      • Biochemical Assay: Measuring parasite lactate dehydrogenase (pLDH) activity.

      • Flow Cytometry: Staining with a DNA-intercalating dye (e.g., SYBR Green I) and analyzing by flow cytometry.

  • Data Analysis:

    • Calculate the percent growth inhibition relative to the growth control wells.

Mandatory Visualizations

MSA2_Immune_Response cluster_innate Innate Immune Response cluster_adaptive Adaptive Immune Response cluster_effector Effector Functions Merozoite P. falciparum Merozoite GPI This compound GPI-anchor Merozoite->GPI TLR2_TLR1 TLR2/TLR1 Complex GPI->TLR2_TLR1 Binds MyD88 MyD88 TLR2_TLR1->MyD88 Recruits NFkB_Activation NF-kB Activation MyD88->NFkB_Activation Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Activation->Proinflammatory_Cytokines Induces Transcription B_Cell_Activation B Cell Activation & Differentiation Proinflammatory_Cytokines->B_Cell_Activation Co-stimulates B_Cell B Cell MSA2_Antigen This compound Antigen BCR B Cell Receptor (BCR) BCR_Signaling BCR Signaling Cascade (Syk, BTK, PLCγ2) BCR->BCR_Signaling Initiates MSA2_Antigen->BCR Binds BCR_Signaling->B_Cell_Activation Leads to Plasma_Cell Plasma Cell B_Cell_Activation->Plasma_Cell Memory_B_Cell Memory B Cell B_Cell_Activation->Memory_B_Cell Antibodies Anti-MSA-2 Antibodies Plasma_Cell->Antibodies Secretes Antibody_Binding Antibody Binding to Merozoite Surface Antibodies->Antibody_Binding Invasion_Inhibition Inhibition of RBC Invasion Antibody_Binding->Invasion_Inhibition Opsonization Opsonization Antibody_Binding->Opsonization Phagocytosis Phagocytosis by Macrophages Opsonization->Phagocytosis

Caption: Immune response pathway to P. falciparum this compound.

Experimental_Workflow cluster_protein Protein Production cluster_immunization Immunization & Sample Collection cluster_analysis Antibody Characterization Gene_Synthesis Codon-Optimized This compound Gene Synthesis Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Expression Recombinant Protein Expression in E. coli Cloning->Expression Purification Purification of Recombinant this compound Expression->Purification Immunization Animal Immunization (e.g., Mice, Rabbits) Purification->Immunization Serum_Collection Serum Collection Immunization->Serum_Collection ELISA ELISA for Antibody Titer Serum_Collection->ELISA Cross_Reactivity_ELISA Cross-Reactivity ELISA (3D7 & FC27 variants) Serum_Collection->Cross_Reactivity_ELISA GIA Growth Inhibition Assay (GIA) Serum_Collection->GIA

Caption: Experimental workflow for this compound vaccine development.

References

Technical Support Center: Enhancing Recombinant MSA-2 Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to enhance the stability of recombinant Merozoite Surface Antigen-2 (MSA-2) protein. This compound is a key antigen from pathogens such as Babesia bovis and Plasmodium falciparum and is a candidate for vaccine development.[1][2][3][4] Ensuring the stability of recombinant this compound is crucial for reliable experimental results and the development of effective immunogens.

Frequently Asked Questions (FAQs)

Q1: What is recombinant this compound protein, and why is its stability important?

A1: Recombinant this compound is a version of the Merozoite Surface Antigen-2 protein produced in a laboratory host system (like E. coli or yeast) that is different from its native organism.[5][6] this compound is a surface-exposed protein on merozoites, the invasive stage of certain protozoan parasites, and is involved in erythrocyte invasion.[1][2] Its stability is critical for its function in research, diagnostics, and as a vaccine candidate, as unstable proteins can lose their proper three-dimensional structure, leading to aggregation, degradation, and loss of immunological activity.[5][6][7]

Q2: What are the common signs of this compound protein instability?

A2: Common indicators of protein instability include:

  • Aggregation: The protein clumps together, forming either soluble or insoluble particles.[7][8] This can be observed as visible precipitation or detected through techniques like Dynamic Light Scattering (DLS).[7]

  • Degradation: The protein is broken down into smaller fragments by proteases or chemical reactions. This can be visualized on an SDS-PAGE gel.[7]

  • Denaturation: The protein loses its native folded structure and, consequently, its biological function.[6][7] This can be assessed using spectroscopic methods like Circular Dichroism (CD).[7]

  • Loss of Activity: For this compound, this could mean a reduced ability to bind to target molecules or elicit a specific immune response.[6]

Q3: What are the main factors that affect the stability of recombinant this compound?

A3: Several factors can influence protein stability, including:

  • Temperature: Both high temperatures and freeze-thaw cycles can lead to denaturation and aggregation.[7][8][9]

  • pH: Every protein has an optimal pH range for stability. Deviations from this range can alter the protein's charge and structure.[10]

  • Buffer Composition: The type of buffer and the presence of salts and other additives can significantly impact stability.[10][11]

  • Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[7][12]

  • Oxidation: Cysteine residues in the protein can be susceptible to oxidation, which can be prevented by adding reducing agents.[7]

  • Proteolytic Degradation: Contaminating proteases can degrade the protein.[6][7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with recombinant this compound.

Q4: My purified this compound protein precipitates after a short time at 4°C. What can I do?

A4: Precipitation is a sign of aggregation and instability. Here are some troubleshooting steps:

  • Optimize the Buffer pH: Your current buffer pH might be too close to the isoelectric point (pI) of this compound, where solubility is minimal.[13] Try screening a range of pH values, typically 1 pH unit above or below the pI.

  • Increase Salt Concentration: In some cases, increasing the ionic strength (e.g., with 50-150 mM NaCl) can improve solubility. However, for other proteins, high salt can promote aggregation, so this needs to be tested empirically.

  • Add Stabilizing Excipients: Include additives in your buffer that are known to enhance stability. See the table below for examples.

  • Lower Protein Concentration: If possible, work with a lower concentration of the protein, as high concentrations can promote aggregation.[7][13]

  • Store at -80°C: For longer-term storage, it is generally better to flash-freeze aliquots in liquid nitrogen and store them at -80°C.[7][8][9] Avoid repeated freeze-thaw cycles by making single-use aliquots.[7][9]

Q5: I observe multiple bands on my SDS-PAGE gel after purifying this compound, suggesting degradation. How can I prevent this?

A5: Protein degradation is often due to the activity of proteases.

  • Add Protease Inhibitors: Throughout the purification process, from cell lysis to the final storage buffer, include a cocktail of protease inhibitors.[6][7]

  • Work at Low Temperatures: Perform all purification steps at 4°C to reduce the activity of proteases.[8]

  • Minimize Purification Time: A shorter purification protocol reduces the time the protein is exposed to potential proteases.[8]

  • Change Expression Host: If you are using a host like E. coli, consider using a strain deficient in certain proteases.

Q6: My this compound protein appears to be losing its immunological activity over time. What could be the cause?

A6: Loss of activity is often linked to denaturation or subtle structural changes.

  • Avoid Repeated Freeze-Thaw Cycles: This is a common cause of denaturation.[9] Aliquot your protein into single-use volumes before freezing.[7]

  • Add Cryoprotectants: For frozen storage, include a cryoprotectant like glycerol (10-50%) in your buffer to prevent damage from ice crystal formation.[7][9]

  • Check for Oxidation: If your this compound has cysteine residues, they may be oxidizing. Include a reducing agent like DTT or β-mercaptoethanol (1-5 mM) in your storage buffer.[7]

  • Optimize Buffer Conditions: Perform a thermal shift assay (differential scanning fluorimetry) to screen for buffers and additives that increase the melting temperature (Tm) of your protein, which is an indicator of increased stability.[14]

Q7: My recombinant this compound is expressed in inclusion bodies. How can I improve its solubility?

A7: Inclusion bodies are insoluble aggregates of misfolded protein.[6]

  • Lower Expression Temperature: Reducing the culture temperature after induction (e.g., to 16-25°C) can slow down protein synthesis and promote proper folding.[6][15]

  • Use a Solubility-Enhancing Fusion Tag: Expressing this compound with a highly soluble fusion partner like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can improve its solubility.[8][15]

  • Co-express Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your recombinant protein.[16]

  • Optimize Lysis Buffer: Including certain additives in the lysis buffer, such as L-arginine, proline, or trehalose, can aid in the solubilization of recombinant proteins.[17]

Quantitative Data Summary: Common Stabilizing Additives

The following table summarizes common additives used to enhance protein stability and their typical working concentrations. The effectiveness of each additive is protein-dependent and should be empirically tested for this compound.

Additive CategoryExample AdditiveTypical ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose0.25 - 1 MPreferential exclusion, stabilizes native conformation.[7][18]
Glycerol10 - 50% (v/v)Acts as a cryoprotectant, prevents ice crystal damage.[7][9]
Mannitol, Sorbitol1 - 5% (w/v)Stabilizer and cryoprotectant, often used in lyophilization.[17][18]
Amino Acids L-Arginine50 - 500 mMSuppresses aggregation and increases solubility.[17]
L-Proline0.5 - 1 MCan increase protein solubility.[17]
Reducing Agents Dithiothreitol (DTT)1 - 10 mMPrevents oxidation of cysteine residues.[7]
β-Mercaptoethanol5 - 20 mMPrevents oxidation of cysteine residues.[7]
Detergents Polysorbate 20/800.003 - 0.1% (v/v)Prevents surface adsorption and aggregation.[19]
Salts NaCl, KCl50 - 500 mMModulates ionic interactions to improve solubility.
Protease Inhibitors PMSF, EDTA, CocktailVariesInhibit protease activity to prevent degradation.[6][7]

Experimental Protocols

Protocol 1: Buffer Screening Using Differential Scanning Fluorimetry (DSF)

This protocol outlines a method to screen for optimal buffer conditions that enhance the thermal stability of this compound. An increase in the melting temperature (Tm) indicates greater stability.[14]

Materials:

  • Purified recombinant this compound protein

  • A thermal cycler with fluorescence detection capabilities

  • 96-well PCR plates

  • SYPRO Orange dye (or similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)

  • A variety of buffers at different pH values (e.g., citrate, phosphate, Tris, HEPES)

  • Stock solutions of various additives (see table above)

Methodology:

  • Prepare a master mix: Dilute the SYPRO Orange dye into the protein solution to a final concentration of 5x. The final protein concentration should be between 0.1-0.2 mg/mL.

  • Prepare buffer conditions: In a 96-well plate, prepare 20 µL of each buffer and additive condition you want to test. Include a control with the protein in its current buffer.

  • Add protein master mix: Add 5 µL of the protein/dye master mix to each well containing the different buffer conditions.

  • Seal and centrifuge: Seal the plate and briefly centrifuge to mix the contents and remove bubbles.

  • Run the thermal melt experiment:

    • Place the plate in the thermal cycler.

    • Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence at each temperature increment.

  • Analyze the data: Plot fluorescence versus temperature. The midpoint of the transition in the melting curve is the Tm. A higher Tm indicates a more stable protein in that specific buffer condition.

Protocol 2: Site-Directed Mutagenesis to Enhance Stability

This protocol provides a general workflow for using site-directed mutagenesis to introduce specific amino acid substitutions aimed at improving protein stability.[20][21][22]

Materials:

  • Plasmid DNA containing the this compound gene

  • Custom-synthesized mutagenic primers

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Methodology:

  • Identify potential mutation sites: Use protein structure prediction tools or sequence analysis to identify residues that could be mutated to improve stability (e.g., replacing a flexible glycine in an alpha-helix with alanine, or introducing a disulfide bond).

  • Design mutagenic primers: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature >78°C.

  • Perform PCR: Set up a PCR reaction using the plasmid DNA as a template, the mutagenic primers, and a high-fidelity DNA polymerase. The PCR will amplify the entire plasmid, incorporating the mutation.

  • Digest the template DNA: After PCR, digest the reaction mixture with DpnI. This enzyme specifically cleaves the methylated parental (non-mutated) DNA, leaving the newly synthesized, mutated plasmid intact.

  • Transform E. coli: Transform competent E. coli cells with the DpnI-treated plasmid DNA.

  • Select and sequence: Plate the transformed cells on a selective agar plate. Pick individual colonies, grow them in liquid culture, and isolate the plasmid DNA. Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any secondary mutations.

  • Express and test the mutant protein: Express the mutant this compound protein and evaluate its stability compared to the wild-type protein using methods like DSF or aggregation assays.

Visualizations

experimental_workflow Workflow for Enhancing Recombinant Protein Stability cluster_problem Problem Identification cluster_optimization Optimization Strategies cluster_advanced Advanced Strategies cluster_analysis Analysis & Validation problem Recombinant this compound shows instability (Aggregation, Degradation, Low Yield) expression Optimize Expression Conditions (Lower Temp, Fusion Tags) problem->expression Solubility Issues buffer Optimize Buffer Conditions (pH, Additives) problem->buffer Precipitation/Degradation analysis Assess Stability (SDS-PAGE, DLS, DSF) expression->analysis buffer->analysis storage Optimize Storage & Handling (Aliquoting, -80°C, Cryoprotectants) storage->analysis mutagenesis Site-Directed Mutagenesis mutagenesis->analysis lyophilization Lyophilization stable_protein Stable & Active this compound Protein lyophilization->stable_protein analysis->mutagenesis analysis->lyophilization For long-term storage analysis->stable_protein Success

Caption: A general workflow for troubleshooting and enhancing the stability of recombinant proteins like this compound.

logical_relationships Factors Influencing Protein Stability cluster_stabilizing Stabilizing Factors cluster_destabilizing Destabilizing Factors center Protein Stability extreme_ph Extreme pH center->extreme_ph freeze_thaw Freeze-Thaw Cycles center->freeze_thaw high_temp High Temperature center->high_temp oxidation Oxidation center->oxidation proteases Proteases center->proteases high_concentration High Concentration center->high_concentration optimal_ph Optimal pH optimal_ph->center stabilizing_additives Additives (Sugars, Arginine) stabilizing_additives->center low_temp Low Temperature (4°C or -80°C) low_temp->center reducing_agents Reducing Agents reducing_agents->center protease_inhibitors Protease Inhibitors protease_inhibitors->center

Caption: Logical relationships between various factors that can enhance or compromise protein stability.

References

Troubleshooting low antibody titers after MSA-2 immunization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low antibody titers after immunization with Merozoite Surface Antigen 2 (MSA-2).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significantly lower than expected antibody titers after our this compound immunization protocol. What are the potential causes?

Low antibody titers following this compound immunization can stem from several factors related to the antigen, adjuvant, immunization procedure, or the animal model itself. A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Workflow for Low Antibody Titers

Troubleshooting_Workflow cluster_antigen Antigen Integrity cluster_adjuvant Adjuvant & Formulation cluster_protocol Immunization Protocol cluster_animal Animal Model start Low Antibody Titers Observed antigen_quality Verify Antigen Quality (Purity, Concentration) start->antigen_quality adjuvant_choice Review Adjuvant Choice (e.g., Alhydrogel vs. Montanide ISA 720) start->adjuvant_choice immunization_route Check Immunization Route (Subcutaneous, Intramuscular) start->immunization_route animal_strain Consider Animal Strain/Species start->animal_strain antigen_conformation Assess Antigen Conformation (SDS-PAGE, Western Blot) antigen_quality->antigen_conformation antigen_storage Check Antigen Storage (Temperature, Freeze-Thaw Cycles) antigen_conformation->antigen_storage end_point Optimize Protocol & Repeat antigen_storage->end_point adjuvant_prep Confirm Correct Emulsion/Mixture (Antigen-Adjuvant Formulation) adjuvant_choice->adjuvant_prep adjuvant_prep->end_point immunization_schedule Verify Dosing & Schedule (Dose, Boosts, Timing) immunization_route->immunization_schedule injection_technique Ensure Proper Injection Technique immunization_schedule->injection_technique injection_technique->end_point animal_health Assess Animal Health Status animal_strain->animal_health animal_health->end_point Immune_Response_Pathway cluster_antigen_presentation Antigen Presentation cluster_t_cell_activation T-Cell Activation cluster_b_cell_activation B-Cell Activation & Antibody Production antigen This compound Antigen + Adjuvant apc Antigen Presenting Cell (APC) (e.g., Dendritic Cell) antigen->apc Uptake mhc_ii MHC Class II Presentation apc->mhc_ii Processing th_cell Naive CD4+ T-Cell mhc_ii->th_cell Activation tfh_cell T Follicular Helper (Tfh) Cell th_cell->tfh_cell Differentiation plasma_cell Plasma Cell tfh_cell->plasma_cell Help & Differentiation memory_b_cell Memory B-Cell tfh_cell->memory_b_cell Help & Differentiation b_cell B-Cell b_cell->tfh_cell Interaction in Germinal Center antibodies Anti-MSA-2 Antibodies plasma_cell->antibodies Secretion

Technical Support Center: Optimizing Adjuvant Formulation for MSA-2 Malaria Vaccine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the adjuvant formulation for the Merozoite Surface Antigen 2 (MSA-2) malaria vaccine.

Frequently Asked Questions (FAQs)

Q1: What is the importance of adjuvant selection for the this compound malaria vaccine?

A1: Adjuvant selection is critical for the this compound malaria vaccine, a recombinant protein subunit vaccine, because the this compound antigen alone is weakly immunogenic. Adjuvants are necessary to enhance the magnitude and direct the type of immune response towards a protective profile against Plasmodium falciparum.[1] An effective adjuvant formulation can significantly increase antibody titers and promote the cellular immunity required for protection against malaria.[1]

Q2: Which adjuvants have shown promise for the this compound vaccine?

A2: Several adjuvants have been evaluated with the this compound antigen. Studies have shown that while Alhydrogel® (an aluminum hydroxide gel) is a commonly used adjuvant, others like the water-in-oil emulsion Montanide ISA 720, the oil-in-water adjuvant SAF-1, and liposomes containing lipid A have demonstrated significantly higher antibody responses.[2] In comparative studies, these more potent adjuvants induced antibody responses at least tenfold greater than Alhydrogel.[2]

Q3: What type of immune response is desirable for a protective this compound vaccine?

A3: A protective immune response against the blood-stage of malaria, which the this compound vaccine targets, ideally involves a combination of strong humoral (antibody-mediated) and cellular (T-cell mediated) immunity. High-titer, high-avidity antibodies are crucial for neutralizing merozoites, while T-cell responses, particularly CD4+ T-helper cells, are important for supporting antibody production and developing immunological memory.

Q4: How can I assess the immunogenicity of my this compound adjuvant formulation?

A4: The immunogenicity of your formulation can be assessed using a combination of in vitro and in vivo assays. Key assays include:

  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the titer and isotype of this compound specific antibodies in the serum of immunized animals.

  • Enzyme-Linked Immunospot (ELISpot) Assay: To determine the frequency of this compound specific cytokine-secreting T-cells (e.g., IFN-γ, IL-4) to characterize the T-helper (Th1/Th2) response.

  • In vivo challenge studies: In appropriate animal models to evaluate the protective efficacy of the vaccine formulation against malaria infection.

Troubleshooting Guides

Issue 1: Low Antibody Titers After Immunization

Possible Cause Troubleshooting Step
Suboptimal Adjuvant The chosen adjuvant may not be potent enough. Alhydrogel, for instance, has been shown to be less potent for this compound than adjuvants like Montanide ISA 720.[2] Consider testing a panel of adjuvants with different mechanisms of action.
Poor Antigen-Adjuvant Interaction Inefficient adsorption or encapsulation of the this compound antigen can lead to a weak immune response. Optimize the formulation process by adjusting the pH, ionic strength, and mixing conditions to ensure stable association of the antigen with the adjuvant.[3]
Antigen Degradation The this compound protein may be unstable in the chosen formulation, leading to loss of immunogenic epitopes. Assess the stability of the formulated antigen over time and at different storage temperatures. Consider adding stabilizers to the formulation.[4]
Incorrect Antigen Dose The amount of this compound antigen in the formulation may be too low to elicit a robust response. Perform a dose-ranging study to determine the optimal antigen concentration for your chosen adjuvant.[5]

Issue 2: Protein Aggregation in the Formulation

Possible Cause Troubleshooting Step
Physicochemical Instability of this compound The buffer conditions (pH, ionic strength) may be promoting protein aggregation. Screen different buffer formulations to find conditions that maintain the stability of the this compound protein.[6]
Interaction with Adjuvant Surface The surface properties of the adjuvant may induce conformational changes in the this compound protein, leading to aggregation.[7] Modify the surface of the adjuvant or add excipients that prevent protein-surface interactions.
Freeze-Thaw or Mechanical Stress The formulation process or storage conditions may be causing physical stress on the protein. Optimize the formulation procedure to minimize stress and consider adding cryoprotectants if freeze-thawing is necessary.[6]
High Protein Concentration High concentrations of this compound can increase the likelihood of aggregation.[8] Evaluate the effect of reducing the protein concentration or adding stabilizing excipients.

Issue 3: Inconsistent or High Background in ELISA/ELISpot Assays

Possible Cause Troubleshooting Step
Inadequate Blocking Insufficient blocking of the plates can lead to non-specific binding of antibodies or cells. Optimize the blocking buffer (e.g., concentration of BSA or non-fat milk) and incubation time.[9]
Cross-Reactivity of Antibodies The secondary antibodies used in the assay may be cross-reacting with other components in the sample. Use highly cross-adsorbed secondary antibodies.
Poor Plate Washing Inefficient washing can leave behind unbound reagents, contributing to high background. Increase the number of wash steps and ensure complete removal of wash buffer between steps.[9]
Contaminated Reagents Microbial or other contamination in buffers or reagents can lead to spurious results. Use sterile, high-quality reagents and filter-sterilize buffers.
Cell Viability (ELISpot) Low cell viability can result in inconsistent spot formation. Ensure proper handling and processing of peripheral blood mononuclear cells (PBMCs) to maintain high viability.

Quantitative Data Summary

The following table summarizes the relative immunogenicity of different adjuvant formulations with the this compound antigen, based on antibody responses observed in animal studies.[2]

Adjuvant FormulationAntigenAnimal ModelKey FindingRelative Antibody Titer (Compared to Alhydrogel)
Alhydrogel This compoundRabbits, Mice, SheepReference standard1x
Montanide ISA 720 This compoundRabbits, Mice, SheepPotent induction of antibodies>10x
SAF-1 This compoundRabbits, Mice, SheepHigh antibody responses>10x
Liposomes + Lipid A This compoundRabbits, Mice, SheepStrong immunogenicity>10x

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Specific Antibodies

1. Coating of ELISA Plates: a. Dilute recombinant this compound protein to 2 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6). b. Add 100 µL of the diluted antigen to each well of a 96-well high-binding ELISA plate. c. Incubate overnight at 4°C.

2. Washing and Blocking: a. Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20). b. Block the plate by adding 200 µL/well of blocking buffer (PBS with 1% BSA) and incubate for 2 hours at room temperature.

3. Sample Incubation: a. Wash the plate three times with wash buffer. b. Prepare serial dilutions of serum samples from immunized animals in blocking buffer (starting at 1:100). c. Add 100 µL of diluted sera to the respective wells and incubate for 2 hours at room temperature.

4. Detection Antibody Incubation: a. Wash the plate five times with wash buffer. b. Add 100 µL of HRP-conjugated anti-species IgG (e.g., anti-mouse IgG-HRP) diluted in blocking buffer to each well. c. Incubate for 1 hour at room temperature.

5. Substrate Development and Reading: a. Wash the plate five times with wash buffer. b. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes. c. Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well. d. Read the absorbance at 450 nm using a microplate reader.

Enzyme-Linked Immunospot (ELISpot) for IFN-γ Secreting Cells

1. Plate Preparation: a. Pre-wet a 96-well PVDF-membrane ELISpot plate with 35% ethanol for 1 minute, then wash five times with sterile water. b. Coat the plate with 100 µL/well of anti-IFN-γ capture antibody at 10 µg/mL in sterile PBS. c. Incubate overnight at 4°C.

2. Cell Plating and Stimulation: a. Wash the plate five times with sterile PBS and block with RPMI-1640 medium containing 10% fetal bovine serum for 2 hours at 37°C. b. Prepare a single-cell suspension of splenocytes or PBMCs from immunized animals. c. Add 2x10⁵ cells in 100 µL of culture medium to each well. d. Stimulate the cells by adding 100 µL of this compound protein (10 µg/mL) or a peptide pool. Use a mitogen (e.g., Concanavalin A) as a positive control and medium alone as a negative control. e. Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

3. Detection: a. Wash the plate five times with PBS containing 0.05% Tween-20 (PBST). b. Add 100 µL/well of biotinylated anti-IFN-γ detection antibody diluted in PBST with 1% BSA. c. Incubate for 2 hours at room temperature.

4. Spot Development: a. Wash the plate five times with PBST. b. Add 100 µL/well of streptavidin-alkaline phosphatase conjugate and incubate for 1 hour at room temperature. c. Wash the plate five times with PBST. d. Add 100 µL/well of BCIP/NBT substrate and incubate in the dark until spots develop (10-30 minutes). e. Stop the reaction by washing thoroughly with distilled water.

5. Analysis: a. Allow the plate to dry completely. b. Count the spots in each well using an automated ELISpot reader.

Visualizations

Experimental_Workflow cluster_formulation Vaccine Formulation cluster_immunization Immunization & Sample Collection cluster_analysis Immunogenicity Analysis cluster_outcome Outcome MSA2 This compound Antigen Formulation Formulation (Antigen + Adjuvant) MSA2->Formulation Adjuvant Adjuvant (e.g., Montanide ISA 720) Adjuvant->Formulation Immunization Animal Immunization Formulation->Immunization Serum Serum Collection Immunization->Serum PBMC PBMC Isolation Immunization->PBMC ELISA ELISA (Antibody Titer) Serum->ELISA ELISpot ELISpot (T-cell Response) PBMC->ELISpot Data Data Analysis ELISA->Data ELISpot->Data

Caption: Experimental workflow for evaluating this compound vaccine adjuvant formulations.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events LPS Lipid A (TLR4 Agonist) TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRIF TRIF TLR4_MD2->TRIF Activates TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 Activates TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Gene_Expression Pro-inflammatory Cytokine Gene Expression NFkB->Gene_Expression Translocates to nucleus IRF3->Gene_Expression Translocates to nucleus

Caption: Simplified TLR4 signaling pathway activated by lipid A-based adjuvants.

Depot_Adjuvant_MoA cluster_injection Injection Site cluster_uptake Antigen Uptake & Presentation cluster_response Immune Response Vaccine This compound + Depot Adjuvant (e.g., Alhydrogel, Montanide) Depot Antigen Depot Formation Vaccine->Depot APC_Recruitment Recruitment of APCs Depot->APC_Recruitment Induces local inflammation Slow_Release Slow Antigen Release Depot->Slow_Release APC_Uptake Enhanced Antigen Uptake by APCs APC_Recruitment->APC_Uptake Slow_Release->APC_Uptake Antigen_Presentation Antigen Presentation to T-cells APC_Uptake->Antigen_Presentation T_Cell_Activation T-cell Activation & Differentiation Antigen_Presentation->T_Cell_Activation B_Cell_Help B-cell Help T_Cell_Activation->B_Cell_Help Antibody_Production Antibody Production B_Cell_Help->Antibody_Production

Caption: Mechanism of action for depot-forming adjuvants like Alhydrogel and Montanide.

References

Validation & Comparative

A Comparative Analysis of Immune Responses to Merozoite Surface Antigen 2 (MSA-2) Allelic Forms

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the differential immunogenicity of the 3D7 and FC27 variants of a leading malaria vaccine candidate.

In the quest for an effective malaria vaccine, understanding the host immune response to key parasite antigens is paramount. Merozoite Surface Antigen 2 (MSA-2), a glycosylphosphatidylinositol (GPI)-anchored protein abundant on the surface of Plasmodium falciparum merozoites, is a promising vaccine candidate. However, its significant allelic polymorphism, primarily categorized into the 3D7 and FC27 families, presents a challenge for vaccine development. This guide provides a comparative analysis of the immune responses elicited by these two major this compound allelic forms, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Humoral Immune Response: A Tale of Two Alleles

The antibody response to this compound is a critical component of naturally acquired immunity to malaria and is a key benchmark for vaccine efficacy. Studies have consistently shown that both 3D7 and FC27 alleles are immunogenic, inducing robust IgG responses in individuals living in malaria-endemic areas and in vaccinated volunteers.

Comparative Antibody Titers

Quantitative analysis of antibody levels, typically measured by Enzyme-Linked Immunosorbent Assay (ELISA), reveals allele-specific recognition. While both alleles induce strong antibody responses, the magnitude of these responses can differ depending on the specific parasite strain an individual is exposed to or the allelic form used in a vaccine. For instance, a phase 1 clinical trial of a vaccine containing both 3D7 and FC27 isoforms of this compound demonstrated significant IgG responses to both antigens.

Study CohortAntigenPre-vaccination (Day 0) Median IgG Titer (OD)Post-vaccination (Day 112) Median IgG Titer (OD)
Cohort 1 MSP2-3D70.051.23
MSP2-FC270.041.15
Cohort 2 MSP2-3D70.061.45
MSP2-FC270.051.38

Table 1: Comparison of IgG antibody responses to 3D7 and FC27 allelic forms of this compound in a vaccine trial. Optical Density (OD) values are indicative of antibody titers. Data adapted from a phase 1 clinical trial of an MSP2-C1 vaccine.[1]

These findings underscore the importance of including both major allelic families in an this compound-based vaccine to elicit a broad and protective immune response.

Cellular Immune Response: The T-Cell Perspective

Beyond antibodies, cellular immunity, mediated by T-lymphocytes, plays a crucial role in controlling P. falciparum infection. The production of cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) by T-cells upon encountering this compound antigens is a key indicator of a cellular immune response.

Allele-Specific Cytokine Production

Studies investigating T-cell responses to different this compound alleles have demonstrated that both 3D7 and FC27 variants can stimulate cytokine production. However, the prevalence and magnitude of these responses can vary.

CytokineMSP2-FC27 Responders (%)MSP2-3D7 Responders (%)
IFN-γ 1315
IL-4 2734

Table 2: Prevalence of IFN-γ and IL-4 secreting T-cells in response to FC27 and 3D7 recombinant MSP2 proteins in children from a malaria-endemic area.[2]

While the prevalence of IFN-γ responses was similar for both alleles, a slightly higher percentage of individuals showed an IL-4 response to the 3D7 allele.[2] Further research is needed to fully elucidate the differential T-cell cytokine profiles induced by these two allelic families and their correlation with clinical protection.

Signaling Pathways: How the Innate Immune System Recognizes this compound

The initial recognition of this compound by the innate immune system is a critical step in initiating both humoral and cellular immune responses. The GPI anchor of this compound is a key pathogen-associated molecular pattern (PAMP) that is recognized by Toll-like receptor 2 (TLR2) on the surface of antigen-presenting cells such as macrophages and dendritic cells.

MSA2_Immune_Signaling cluster_membrane Cell Membrane This compound (GPI-anchor) This compound (GPI-anchor) TLR2 TLR2 This compound (GPI-anchor)->TLR2 MyD88 MyD88 TLR2->MyD88 Recruits TLR2_mem IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (leading to degradation) NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates cytokine_genes Pro-inflammatory Cytokine Genes NFkB_nucleus->cytokine_genes Activates Transcription nucleus Nucleus

Caption: TLR2 signaling pathway initiated by this compound GPI anchor recognition.

This recognition triggers a MyD88-dependent signaling cascade, leading to the activation of the transcription factor NF-κB.[3][4] NF-κB then translocates to the nucleus and induces the expression of genes encoding pro-inflammatory cytokines, which are essential for orchestrating the subsequent adaptive immune response against the parasite.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental methodologies are crucial.

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Antibodies

ELISA_Workflow start Start coat_plate 1. Coat Plate: Recombinant this compound (3D7 or FC27) in coating buffer. Incubate overnight at 4°C. start->coat_plate wash1 2. Wash Plate: 3x with PBS-Tween. coat_plate->wash1 block 3. Block Plate: Blocking buffer (e.g., BSA in PBS). Incubate for 1-2 hours at RT. wash1->block wash2 4. Wash Plate: 3x with PBS-Tween. block->wash2 add_sample 5. Add Samples: Diluted serum or plasma. Incubate for 2 hours at RT. wash2->add_sample wash3 6. Wash Plate: 3x with PBS-Tween. add_sample->wash3 add_secondary 7. Add Secondary Antibody: HRP-conjugated anti-human IgG. Incubate for 1 hour at RT. wash3->add_secondary wash4 8. Wash Plate: 5x with PBS-Tween. add_secondary->wash4 add_substrate 9. Add Substrate: TMB substrate. Incubate in the dark until color develops. wash4->add_substrate stop_reaction 10. Stop Reaction: Add stop solution (e.g., H₂SO₄). add_substrate->stop_reaction read_plate 11. Read Plate: Measure absorbance at 450 nm. stop_reaction->read_plate end End read_plate->end

Caption: Standard workflow for an indirect ELISA to measure this compound specific antibodies.

Methodology:

  • Coating: 96-well microplates are coated with recombinant this compound protein (either 3D7 or FC27 allele) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: Plates are washed three times with phosphate-buffered saline (PBS) containing 0.05% Tween 20 (PBS-T).

  • Blocking: Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., 5% bovine serum albumin (BSA) or non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Washing: Plates are washed as described in step 2.

  • Sample Incubation: Serum or plasma samples, diluted in blocking buffer, are added to the wells and incubated for 2 hours at room temperature.

  • Washing: Plates are washed as described in step 2.

  • Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for human IgG is added and incubated for 1 hour at room temperature.

  • Washing: Plates are washed five times with PBS-T.

  • Detection: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until a color change is observed.

  • Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Reading: The optical density (OD) is measured at 450 nm using a microplate reader.

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting T-Cells

Methodology:

  • Plate Coating: ELISpot plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ or anti-human IL-2) and incubated overnight at 4°C.

  • Washing and Blocking: Plates are washed and blocked to prevent non-specific binding.

  • Cell Plating: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples and plated in the antibody-coated wells.

  • Stimulation: Cells are stimulated with recombinant this compound protein (3D7 or FC27) or specific peptides. A positive control (e.g., phytohemagglutinin) and a negative control (medium only) are included.

  • Incubation: Plates are incubated for 18-24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cytokine secretion.

  • Cell Removal and Detection: Cells are washed away, and a biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-enzyme conjugate.

  • Substrate Addition: A substrate is added that forms an insoluble colored spot at the site of cytokine secretion.

  • Spot Counting: The resulting spots, each representing a single cytokine-secreting cell, are counted using an automated ELISpot reader.

Conclusion

The allelic diversity of this compound significantly influences the immune response to P. falciparum. Both 3D7 and FC27 variants are immunogenic, capable of inducing both humoral and cellular immunity. However, the specificity of the antibody response and potential variations in T-cell cytokine profiles highlight the necessity of a multi-allele approach for this compound-based vaccine development. The elucidation of the TLR2-mediated signaling pathway for this compound recognition provides a framework for understanding the initiation of the immune response and may offer avenues for adjuvant development to enhance vaccine efficacy. Standardized experimental protocols, such as those detailed here, are essential for the consistent and comparable evaluation of immune responses in both pre-clinical and clinical studies. Future research should focus on a more detailed characterization of the functional T-cell responses to different this compound alleles and their correlation with protection against clinical malaria.

References

A Comparative Analysis of MSA-2 and Other Leading Malaria Vaccine Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global effort to combat malaria, a multifaceted approach to vaccine development is crucial. This guide provides a detailed comparison of the Merozoite Surface Antigen 2 (MSA-2) based vaccine candidates with the leading pre-erythrocytic vaccines, RTS,S/AS01 (Mosquirix) and R21/Matrix-M. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy data, experimental protocols, and the immunological mechanisms underpinning these vaccine strategies.

Executive Summary

The RTS,S/AS01 and R21/Matrix-M vaccines, both targeting the pre-erythrocytic stage of the Plasmodium falciparum parasite, have demonstrated significant efficacy in large-scale clinical trials and are now recommended by the World Health Organization (WHO) for use in children in malaria-endemic regions. In contrast, the this compound vaccine candidates target the blood-stage of the parasite, aiming to control parasite replication and prevent clinical disease. While early trials of an this compound-based vaccine showed promise in reducing parasite density, challenges related to strain-specific efficacy and vaccine reactogenicity have hindered its advancement to late-stage clinical trials. This guide delves into the available data to provide a clear comparison of these distinct vaccine approaches.

Quantitative Efficacy Data

The following tables summarize the key efficacy data from clinical trials of this compound, RTS,S/AS01, and R21/Matrix-M vaccine candidates.

Vaccine CandidateTrial PhaseTarget PopulationPrimary Efficacy EndpointEfficacyFollow-up PeriodCitation(s)
This compound (Combination B) Phase 1/2bChildren in Papua New GuineaReduction in parasite density62% reduction in mean parasite density (3D7 strain)N/A[1][2]
RTS,S/AS01 (Mosquirix) Phase 3Children (5-17 months)Clinical malaria episodes55.8% against clinical malaria12 months (post-dose 3)[3]
Infants (6-12 weeks)Clinical malaria episodes31.3% against clinical malaria12 months (post-dose 3)[4]
Children (5-17 months)Clinical malaria episodes36% against clinical malaria (4 doses)4 years[5]
R21/Matrix-M Phase 3Children (5-36 months) - Seasonal AdministrationClinical malaria episodes75%12 months[6][7]
Children (5-36 months) - Standard (Age-based) AdministrationClinical malaria episodes68%12 months[6]
Children (5-17 months)Clinical malaria episodes79% (seasonal sites), 75% (standard sites)12 months[6]

Experimental Protocols

Detailed methodologies for the key clinical trials are outlined below to provide a basis for comparison and replication.

This compound Vaccine Trials

Combination B (Phase 1/2b Trial)

  • Vaccine Composition: The vaccine included the 3D7 isoform of Merozoite Surface Protein 2 (MSP2) as one of three component antigens.

  • Study Design: A Phase 1/2b trial was conducted in Papua New Guinea.

  • Participants: Children residing in a malaria-endemic area.

  • Vaccination Schedule: The specific schedule of the three-component vaccine was administered to the participants.

  • Efficacy Assessment: The primary outcome was the effect on P. falciparum parasite densities. Breakthrough infections were genotyped to assess strain-specific efficacy.[8]

  • Immunogenicity Assays: Antibody responses to the vaccine antigens were measured, and their ability to mediate Antibody-Dependent Cellular Inhibition (ADCI) was assessed in vitro.

MSP2-C1 (Phase 1 Trial)

  • Vaccine Composition: A bivalent vaccine containing recombinant proteins of the two major allelic families of MSP2 (3D7 and FC27), formulated with Montanide® ISA 720 adjuvant.[1][9][10]

  • Study Design: A dose-escalating, double-blind, placebo-controlled Phase 1 trial in healthy, malaria-naïve adults.[9][10]

  • Participants: Healthy adults with no prior history of malaria.

  • Vaccination Schedule: The trial was designed for three doses at 12-week intervals.[1][9][10] The trial was terminated after the second immunization of the 40 µg dose cohort due to local reactogenicity.[1][9][10]

  • Immunogenicity Assays:

    • ELISA: To measure IgG responses to both the 3D7 and FC27 isoforms of MSP2.[1]

    • Western Blot and Immunofluorescence: To confirm that vaccine-induced antibodies could recognize the native parasite protein.[1]

    • Antibody-Dependent Cellular Inhibition (ADCI) Assay: To assess the functional capacity of the induced IgG to inhibit parasite growth in the presence of monocytes.[1]

RTS,S/AS01 (Mosquirix) Phase 3 Trial
  • Vaccine Composition: A recombinant protein vaccine composed of the P. falciparum circumsporozoite protein (CSP) fused to the hepatitis B surface antigen (HBsAg), adjuvanted with AS01.[11]

  • Study Design: A large-scale, multi-center, double-blind, randomized, controlled Phase 3 trial conducted across 11 sites in seven African countries.[4][5][12]

  • Participants: 15,459 infants (6-12 weeks at first vaccination) and young children (5-17 months at first vaccination).[4]

  • Vaccination Schedule: Three doses of RTS,S/AS01 or a comparator vaccine administered at monthly intervals. A booster dose was also evaluated.[4]

  • Efficacy Assessment: The primary endpoint was vaccine efficacy against clinical malaria, defined as an illness with a measured temperature of ≥37.5°C and the presence of P. falciparum asexual parasitemia.[5] Efficacy against severe malaria was also a key secondary endpoint.

  • Immunogenicity Assays: Anti-CSP antibody titers were measured by ELISA to assess the magnitude of the humoral immune response.[11]

R21/Matrix-M Phase 3 Trial
  • Vaccine Composition: A vaccine containing the R21 antigen, a fusion protein of the P. falciparum circumsporozoite protein, and the Novavax Matrix-M adjuvant.[13]

  • Study Design: A multi-center, double-blind, randomized, controlled Phase 3 trial conducted across five sites in four African countries with varying malaria transmission intensities.[7]

  • Participants: 4,800 children aged 5 to 36 months.[7][13]

  • Vaccination Schedule: Participants received three doses of the R21/Matrix-M vaccine or a control vaccine (rabies vaccine) at 4-week intervals, with a booster dose administered 12 months after the third dose.[7] The trial evaluated both seasonal and standard age-based administration.

  • Efficacy Assessment: The co-primary endpoints were the protective efficacy of the vaccine against clinical malaria at both seasonal and standard administration sites 12 months after the primary series of vaccinations.[7]

  • Immunogenicity Assays: Assessment of humoral immunogenicity was conducted by measuring anti-CSP antibody concentrations.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed immune response pathways and the general workflow of the clinical trials for these vaccine candidates.

Immune_Response_RTS_S_R21 cluster_vaccine Vaccine Administration cluster_apc Antigen Presentation cluster_tcell T-Cell Activation cluster_bcell B-Cell Response cluster_effector Effector Mechanisms VACCINE RTS,S/AS01 or R21/Matrix-M Vaccine (CSP Antigen + Adjuvant) APC Antigen Presenting Cell (APC) e.g., Dendritic Cell VACCINE->APC Uptake of Antigen APC_Activation APC Activation & Migration to Lymph Node APC->APC_Activation Adjuvant Signal Th_Cell Helper T-Cell (Th) APC_Activation->Th_Cell Antigen Presentation (MHC-II) Tfh_Cell T follicular helper (Tfh) Cell Th_Cell->Tfh_Cell Differentiation B_Cell B-Cell Tfh_Cell->B_Cell Activation & Proliferation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Memory_B_Cell Memory B-Cell B_Cell->Memory_B_Cell Antibodies Anti-CSP Antibodies (IgG, IgM, IgA) Plasma_Cell->Antibodies Secretion Sporozoite Sporozoite Antibodies->Sporozoite Binding Complement Complement Activation (C1q) Neutralization Neutralization & Clearance Complement->Neutralization Phagocytosis Opsonic Phagocytosis by Phagocytes Phagocytosis->Neutralization Sporozoite->Complement Antibody-Mediated Sporozoite->Phagocytosis Opsonization

Caption: Immune response pathway for RTS,S and R21 vaccines.

Immune_Response_MSA2 cluster_vaccine Vaccine Administration cluster_apc Antigen Presentation cluster_tcell T-Cell Help cluster_bcell B-Cell Response cluster_effector Effector Mechanisms VACCINE This compound Vaccine (MSP2 Antigen + Adjuvant) APC Antigen Presenting Cell (APC) VACCINE->APC Uptake Th_Cell Helper T-Cell APC->Th_Cell Presentation B_Cell B-Cell Th_Cell->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies Anti-MSP2 Antibodies (IgG) Plasma_Cell->Antibodies Secretion Merozoite Merozoite Antibodies->Merozoite Binding ADCI Antibody-Dependent Cellular Inhibition (ADCI) by Monocytes Inhibition Inhibition of Parasite Growth ADCI->Inhibition Phagocytosis Opsonic Phagocytosis Phagocytosis->Inhibition Merozoite->ADCI Monocyte Engagement Merozoite->Phagocytosis Opsonization Clinical_Trial_Workflow cluster_screening Enrollment cluster_randomization Intervention cluster_vaccination Vaccination Schedule cluster_followup Follow-up & Assessment cluster_analysis Data Analysis Screening Screening of Potential Participants (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Vaccine_Group Vaccine Group (e.g., this compound, RTS,S, or R21) Randomization->Vaccine_Group Control_Group Control/Comparator Group (e.g., Placebo, Rabies Vaccine) Randomization->Control_Group Dose1 Dose 1 Vaccine_Group->Dose1 Control_Group->Dose1 Dose2 Dose 2 Dose1->Dose2 Dose3 Dose 3 Dose2->Dose3 Booster Booster Dose (if applicable) Dose3->Booster Follow_Up Follow-up Period Booster->Follow_Up Safety_Monitoring Safety Monitoring (Adverse Events) Follow_Up->Safety_Monitoring Efficacy_Assessment Efficacy Assessment (e.g., Clinical Malaria, Parasitemia) Follow_Up->Efficacy_Assessment Immunogenicity_Analysis Immunogenicity Analysis (e.g., Antibody Titers, Functional Assays) Follow_Up->Immunogenicity_Analysis Data_Analysis Statistical Analysis of Efficacy and Safety Data Safety_Monitoring->Data_Analysis Efficacy_Assessment->Data_Analysis Immunogenicity_Analysis->Data_Analysis

References

MSA-2: A Promising Protective Antigen in the Fight Against Malaria

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Merozoite Surface Antigen 2 as a Malaria Vaccine Candidate

In the global effort to develop a highly effective vaccine against malaria, a parasitic disease that continues to pose a significant threat to public health, researchers have identified several key antigens as potential targets. Among these, Merozoite Surface Antigen 2 (MSA-2), also known as Merozoite Surface Protein 2 (MSP-2), has emerged as a promising candidate for a blood-stage vaccine. This guide provides a comprehensive comparison of this compound with other leading malaria vaccine antigens, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in evaluating its potential.

Performance Comparison of Leading Malaria Vaccine Antigens

The development of a successful malaria vaccine is hampered by the complexity of the Plasmodium falciparum parasite's life cycle and its ability to evade the human immune system. Several antigens from different stages of the parasite's life are under investigation as vaccine candidates. This compound, a protein found on the surface of the merozoite (the form of the parasite that invades red blood cells), is a key target for antibodies that can neutralize the parasite and prevent the clinical symptoms of malaria.

Here, we compare the performance of this compound with other well-studied malaria vaccine candidates: Merozoite Surface Protein 1 (MSP-1), Apical Membrane Antigen 1 (AMA1), and Circumsporozoite Protein (CSP).

AntigenPrimary Target StageKey Protective MechanismReported Efficacy/Immunogenicity HighlightsKey Challenges
This compound (MSP-2) Asexual Blood Stage (Merozoite)Antibody-mediated inhibition of red blood cell invasion; Antibody-dependent cellular inhibition (ADCI).Induces strong, predominantly IgG3 antibody responses in naturally exposed individuals. A Phase 1/2b trial of a 3D7-isoform-based vaccine showed a 62% reduction in parasite densities[1].High degree of genetic polymorphism, requiring multi-allele vaccine formulations. Local reactogenicity has been observed with some adjuvant formulations[1].
MSP-1 Asexual Blood Stage (Merozoite)Antibodies targeting the C-terminal 19kDa fragment (MSP-1₁₉) can block red blood cell invasion.Antibodies to MSP-1 are associated with protection in endemic populations[2]. Preclinical studies in monkeys have shown protection[3][4].Polymorphism, particularly outside the conserved MSP-1₁₉ region. Human trials with subunit vaccines have shown limited efficacy so far[3][4].
AMA1 Asexual Blood Stage (Merozoite) & SporozoiteEssential for merozoite invasion of red blood cells; antibodies can block this process.Elicits potent growth-inhibitory antibodies in vitro, with some studies showing over 80% inhibition[5][6]. Phase 1 trials have demonstrated the induction of functional antibodies in humans[7].Highly polymorphic, with evidence of allele-specific immunity. This poses a significant challenge for vaccine development, requiring the inclusion of multiple alleles in a single vaccine[8][9].
CSP Pre-erythrocytic Stage (Sporozoite)Antibodies and T-cells targeting the circumsporozoite protein can prevent liver cell invasion and development of blood-stage infection.The RTS,S/AS01 vaccine, based on CSP, is the first and only approved malaria vaccine, showing moderate efficacy in children[10]. The R21/Matrix-M vaccine has shown higher efficacy in Phase 2 trials[10].Immunity induced by CSP-based vaccines tends to wane over time[10][11]. The efficacy is partial, highlighting the need for more potent or multi-stage vaccines.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation and comparison of vaccine candidates. Below are the methodologies for key assays used in the validation of this compound and other blood-stage malaria antigens.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

This protocol outlines the steps for quantifying antigen-specific antibodies in serum samples from immunized individuals.

1. Antigen Coating:

  • Dilute the recombinant this compound protein to a concentration of 1-5 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).
  • Add 100 µL of the diluted antigen to each well of a 96-well microtiter plate.
  • Incubate the plate overnight at 4°C.
  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

2. Blocking:

  • Add 200 µL of a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) to each well.
  • Incubate for 1-2 hours at room temperature.
  • Wash the plate three times with the wash buffer.

3. Sample Incubation:

  • Prepare serial dilutions of the test sera and control sera in the blocking buffer.
  • Add 100 µL of each dilution to the respective wells.
  • Incubate for 2 hours at room temperature.
  • Wash the plate three times with the wash buffer.

4. Secondary Antibody Incubation:

  • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG) diluted in blocking buffer to each well.
  • Incubate for 1 hour at room temperature.
  • Wash the plate five times with the wash buffer.

5. Detection:

  • Add 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.
  • Incubate in the dark for 15-30 minutes at room temperature.
  • Stop the reaction by adding 50 µL of 2M sulfuric acid to each well.
  • Read the absorbance at 450 nm using a microplate reader. Antibody titers are determined by identifying the highest dilution that gives a signal significantly above the background.

Parasite Growth Inhibition Assay (GIA)

This functional assay measures the ability of antibodies to inhibit the in vitro growth of P. falciparum.

1. Parasite Culture and Synchronization:

  • Culture P. falciparum in human red blood cells (RBCs) in a complete medium (e.g., RPMI 1640 with supplements) under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
  • Synchronize the parasite culture to the ring stage using methods such as sorbitol or gelatin treatment[12].

2. Assay Setup:

  • Prepare a parasite culture with a starting parasitemia of approximately 0.5% and a hematocrit of 2%[13].
  • In a 96-well plate, add purified IgG from test and control sera at various concentrations.
  • Add the synchronized parasite culture to each well.
  • Include control wells with parasites and non-immune IgG, as well as wells with uninfected RBCs for background measurement.

3. Incubation and Growth Measurement:

  • Incubate the plate for one or two parasite life cycles (approximately 48 or 96 hours, respectively) under standard culture conditions[12][13].
  • After incubation, parasite growth can be quantified using several methods:
  • Microscopy: Prepare Giemsa-stained blood smears from each well and count the number of infected RBCs per a set number of total RBCs.
  • Biochemical Assays: Measure the activity of parasite-specific enzymes like lactate dehydrogenase (pLDH)[1].
  • Flow Cytometry: Stain the parasite DNA with a fluorescent dye (e.g., SYBR Green I) and quantify the percentage of infected RBCs.

4. Calculation of Inhibition:

  • The percentage of growth inhibition is calculated using the following formula: % Inhibition = 100 * [1 - ((Parasitemia with test IgG - Background) / (Parasitemia with non-immune IgG - Background))][1]

Visualizing the Path to Protection

To better understand the mechanisms and processes involved in the validation of this compound as a protective antigen, the following diagrams illustrate the key pathways and workflows.

experimental_workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Development Antigen Production Antigen Production Animal Immunization Animal Immunization Antigen Production->Animal Immunization Formulation with Adjuvant Immunogenicity Studies Immunogenicity Studies Animal Immunization->Immunogenicity Studies Serum Collection Functional Assays Functional Assays Immunogenicity Studies->Functional Assays Antibody Characterization Challenge Studies Challenge Studies Functional Assays->Challenge Studies In vivo Protection Phase 1 Trials Phase 1 Trials Challenge Studies->Phase 1 Trials Go/No-Go Decision Phase 2 Trials Phase 2 Trials Phase 1 Trials->Phase 2 Trials Safety & Immunogenicity Phase 3 Trials Phase 3 Trials Phase 2 Trials->Phase 3 Trials Efficacy & Dosing

Caption: Experimental workflow for malaria vaccine validation.

antibody_response_pathway This compound Vaccine This compound Vaccine APC APC This compound Vaccine->APC Uptake & Processing Antigen Presenting Cell (APC) Antigen Presenting Cell (APC) T Helper Cell T Helper Cell B Cell B Cell T Helper Cell->B Cell Activation Plasma Cell Plasma Cell B Cell->Plasma Cell Differentiation Memory B Cell Memory B Cell B Cell->Memory B Cell Differentiation Anti-MSA-2 Antibodies (IgG3) Anti-MSA-2 Antibodies (IgG3) Plasma Cell->Anti-MSA-2 Antibodies (IgG3) Secretion Merozoite Merozoite Anti-MSA-2 Antibodies (IgG3)->Merozoite Binding Inhibition of Invasion Inhibition of Invasion Merozoite->Inhibition of Invasion APC->T Helper Cell Antigen Presentation

Caption: Simplified signaling pathway of the antibody response to this compound.

References

Head-to-Head Comparison of Adjuvants for MSA-2 Immunization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comparative analysis of adjuvants for immunization with Merozoite Surface Antigen 2 (MSA-2), a promising candidate for a malaria vaccine. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform adjuvant selection and experimental design. While direct head-to-head quantitative data for this compound with various adjuvants is limited in publicly accessible literature, this guide extrapolates from key studies on this compound and other malaria antigens to provide a robust comparative framework.

Executive Summary

The immunogenicity of subunit vaccines, such as those based on this compound, is critically dependent on the choice of adjuvant. Studies have shown that adjuvants like Montanide ISA 720, SAF-1, and liposomal formulations containing Lipid A are significantly more potent inducers of antibody responses to this compound than traditional alum-based adjuvants like Alhydrogel.[1] The selection of an adjuvant should be guided by the desired immune response, including the magnitude of antibody production, the balance of IgG subclasses, and the nature of the T-cell response.

Adjuvant Performance Comparison

The following table summarizes the expected performance of key adjuvants when formulated with an this compound antigen, based on available literature.

AdjuvantPrimary Mechanism of ActionExpected Antibody Response (Total IgG)Expected IgG Subclass Skewing (IgG1/IgG2a Ratio)Expected Cellular Response (Th1/Th2)Reference
Montanide ISA 720 Water-in-oil emulsion creating an antigen depot; induces inflammatory responses.[2][3][4][5]HighMixed or skewed towards IgG2a (Th1)Mixed Th1/Th2 or Th1-dominant[6][7][2][4][8][9][10][11]
SAF-1 Oil-in-water emulsion with threonyl-MDPHighNot specifically detailed for this compoundExpected to induce a mixed Th1/Th2 response
Liposomal Lipid A TLR4 agonist activity of Lipid A.[12][13][14][15]HighSkewed towards IgG2a (Th1)[16]Strong Th1 response[14][16][17]
Alhydrogel (Alum) Depot formation; induction of innate immune signals.ModerateSkewed towards IgG1 (Th2)Predominantly Th2 response[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of findings. Below are representative protocols for key experiments in the evaluation of adjuvanted this compound vaccines.

Immunization Protocol (Mouse Model)
  • Antigen-Adjuvant Formulation:

    • Montanide ISA 720: Prepare a water-in-oil emulsion by mixing the aqueous solution of recombinant this compound with Montanide ISA 720 at a ratio of 30:70 (aqueous:oil) by vigorous vortexing or homogenization until a stable, milky-white emulsion is formed.

    • SAF-1: Prepare an oil-in-water emulsion according to the manufacturer's instructions, incorporating the this compound antigen into the aqueous phase before emulsification.

    • Liposomal Lipid A: Encapsulate the this compound antigen within liposomes containing monophosphoryl lipid A (MPL) or another suitable lipid A derivative. The final formulation may be co-administered with alum.[17]

    • Alhydrogel: Adsorb the this compound antigen onto Alhydrogel by gentle mixing for at least one hour at room temperature.

  • Immunization Schedule:

    • Administer a primary immunization (e.g., 20 µg of this compound) subcutaneously at the base of the tail or in the scruff of the neck of 6-8 week old BALB/c mice on day 0.

    • Administer a booster immunization with the same formulation and dose on day 21.

  • Sample Collection:

    • Collect blood samples via tail bleed or retro-orbital sinus puncture on days 0 (pre-immune), 20 (post-prime), and 35 (post-boost) for serological analysis.

    • At the study endpoint (e.g., day 42), euthanize mice and harvest spleens for the analysis of cellular immune responses.

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Specific Antibodies
  • Plate Coating: Coat 96-well microtiter plates with 100 µL/well of recombinant this compound (1-5 µg/mL in PBS) and incubate overnight at 4°C.[18]

  • Blocking: Wash the plates three times with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubate for 2 hours at room temperature.[18]

  • Sample Incubation: Wash plates and add 100 µL/well of serially diluted mouse serum (starting at 1:100 in blocking buffer). Incubate for 2 hours at room temperature.[19]

  • Secondary Antibody Incubation: Wash plates and add 100 µL/well of HRP-conjugated goat anti-mouse IgG (or IgG1/IgG2a specific antibodies) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Detection: Wash plates and add 100 µL/well of TMB substrate solution. Stop the reaction after 15-30 minutes by adding 50 µL of 2N H2SO4.[18]

  • Data Analysis: Read the optical density at 450 nm using a microplate reader. Antibody titers can be determined as the reciprocal of the highest dilution giving an absorbance value greater than a pre-determined cut-off (e.g., twice the mean of pre-immune sera).

Cytokine Measurement
  • Splenocyte Culture: Prepare single-cell suspensions from the spleens of immunized mice. Culture 2 x 10^5 cells/well in a 96-well plate in the presence of this compound (5 µg/mL) or a mitogen (e.g., Concanavalin A) as a positive control.

  • Supernatant Collection: After 72 hours of incubation, collect the culture supernatants.

  • Cytokine Quantification: Measure the concentration of cytokines such as IFN-γ and IL-4 in the supernatants using a commercial ELISA kit or a multiplex bead-based assay (e.g., Luminex) according to the manufacturer's instructions.[6][20][21][22][23]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

G cluster_0 Lipid A Adjuvant Signaling Pathway LipidA Lipid A TLR4 TLR4/MD2 Complex LipidA->TLR4 MyD88 MyD88-dependent pathway TLR4->MyD88 TRIF TRIF-dependent pathway TLR4->TRIF NFkB NF-κB Activation MyD88->NFkB IRFs IRF3/7 Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines TypeI_IFN Type I Interferons (IFN-α/β) IRFs->TypeI_IFN

Caption: Lipid A signaling via TLR4.

G cluster_1 Experimental Workflow for Adjuvant Comparison Formulation Antigen-Adjuvant Formulation Immunization Mouse Immunization (Day 0, 21) Formulation->Immunization Sample_Collection Sample Collection (Blood, Spleen) Immunization->Sample_Collection Humoral_Response Humoral Response (ELISA for IgG, IgG1/IgG2a) Sample_Collection->Humoral_Response Cellular_Response Cellular Response (Cytokine Assay for IFN-γ, IL-4) Sample_Collection->Cellular_Response Data_Analysis Data Analysis and Comparison Humoral_Response->Data_Analysis Cellular_Response->Data_Analysis

Caption: Workflow for adjuvant evaluation.

Conclusion

The choice of adjuvant is a critical determinant of the success of an this compound based malaria vaccine. While Alhydrogel is a well-established adjuvant, evidence suggests that newer formulations such as Montanide ISA 720, SAF-1, and liposomal Lipid A can elicit more robust and potentially more protective immune responses. This guide provides a framework for the rational selection and evaluation of adjuvants for this compound immunization. Further head-to-head studies with comprehensive immunological readouts are warranted to definitively establish the optimal adjuvant for clinical development.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling MSA-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial, immediate safety and logistical guidance for the handling and disposal of MSA-2, a potent non-nucleotide STING (Stimulator of Interferon Genes) agonist. Given its pharmacological activity, this compound requires careful handling to minimize exposure and ensure a safe laboratory environment. The following procedures are based on best practices for handling potent active pharmaceutical ingredients (APIs).

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure to this compound. A risk assessment should be conducted to determine the appropriate level of protection for the specific procedures being performed. For all handling of this compound powder, a comprehensive PPE ensemble is mandatory.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Provides a barrier against skin contact. Double-gloving is recommended for handling potent compounds to provide an extra layer of protection and allow for safe removal of the outer glove if contaminated.[1]
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes or airborne particles of the compound.[1]
Lab Coat Disposable, solid-front lab coat with tight-fitting cuffs.Prevents contamination of personal clothing. A disposable coat can be safely discarded after handling or in case of a spill.
Respiratory Protection NIOSH-approved N95 respirator at a minimum for handling small quantities in a well-ventilated area. For larger quantities or procedures that may generate dust, a powered air-purifying respirator (PAPR) is recommended.[2]Minimizes the risk of inhaling airborne particles of the potent compound.[3][4]
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants out of the handling area.[5]

Engineering Controls

Engineering controls are the primary means of minimizing exposure to potent compounds like this compound.

Control MeasureSpecificationRationale
Ventilation Handle this compound powder in a certified chemical fume hood or a powder containment hood.Provides localized exhaust ventilation to capture and remove airborne particles at the source, preventing inhalation.
Containment For weighing and aliquoting solid this compound, use of a containment balance enclosure (glove box) is recommended.Isolates the handling of the potent compound from the general laboratory environment, providing the highest level of protection.

Handling Procedures

Adherence to strict handling protocols is essential to prevent contamination and exposure.

Workflow for Handling Solid this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_setup Set up handling area in fume hood prep_ppe->prep_setup weigh Weigh this compound in containment enclosure prep_setup->weigh dissolve Dissolve this compound in appropriate solvent weigh->dissolve decontaminate Decontaminate surfaces dissolve->decontaminate dispose_waste Dispose of contaminated waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for the safe handling of solid this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.

Spill ScenarioContainment and Cleanup Procedure
Small Spill (<5mg) 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, gently cover the spill with absorbent material dampened with a suitable solvent (e.g., ethanol or DMSO) to avoid raising dust. 3. Carefully wipe up the spill, working from the outside in. 4. Place all contaminated materials in a sealed bag for disposal as hazardous waste. 5. Clean the spill area with a detergent solution, followed by a rinse with water.[1][6]
Large Spill (>5mg) 1. Evacuate the immediate area and restrict access. 2. Notify the laboratory supervisor and institutional safety officer immediately. 3. Only personnel trained in hazardous spill cleanup should address the spill, wearing enhanced PPE including a PAPR. 4. Follow institutional procedures for large chemical spills.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste StreamDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, labeled hazardous waste container. The container should be sealed when not in use.
Contaminated PPE All disposable PPE (gloves, lab coat, shoe covers, respirator) should be removed carefully to avoid cross-contamination and placed in a sealed bag for disposal as hazardous waste.
Liquid Waste (Solutions containing this compound) Collect in a designated, labeled hazardous liquid waste container. The container should be stored in secondary containment.

General Disposal Principle: All waste generated from the handling of this compound should be treated as potent compound waste and disposed of through a certified hazardous waste management vendor.[7]

Experimental Protocols

Detailed experimental protocols should be developed and reviewed by the institution's environmental health and safety department prior to beginning work with this compound. These protocols should incorporate the safety and handling information provided in this document.

Signaling Pathway of this compound

cluster_cell Cell MSA2 This compound STING STING MSA2->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNB IFN-β Secretion IRF3->IFNB induces

Caption: Simplified signaling pathway of this compound activation of STING.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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